UniPR1331
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H48N2O4 |
|---|---|
Molecular Weight |
560.8 g/mol |
IUPAC Name |
(2S)-2-[[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C35H48N2O4/c1-21(8-13-32(39)37-31(33(40)41)18-22-20-36-30-7-5-4-6-25(22)30)27-11-12-28-26-10-9-23-19-24(38)14-16-34(23,2)29(26)15-17-35(27,28)3/h4-7,9,20-21,24,26-29,31,36,38H,8,10-19H2,1-3H3,(H,37,39)(H,40,41)/t21-,24+,26+,27-,28+,29+,31+,34+,35-/m1/s1 |
InChI Key |
KHFTUYLQBLIIEQ-ZSSZZUKFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
UniPR1331: A Dual Inhibitor of Eph/ephrin and VEGF/VEGFR2 Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UniPR1331 is an orally active, small molecule, 3β-hydroxy-Δ5-cholenic acid derivative with potent anti-angiogenic, anti-cancer, and anti-inflammatory properties.[1] Its mechanism of action is characterized by the dual inhibition of two critical signaling pathways involved in tumorigenesis and inflammation: the Ephrin (Eph) receptor tyrosine kinases and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Dual Pathway Inhibition
This compound exerts its therapeutic effects by simultaneously targeting the Eph/ephrin and VEGF/VEGFR2 signaling axes, both of which are crucial for processes such as angiogenesis, cell proliferation, migration, and survival.[1][2][3]
Inhibition of the Eph/ephrin System
This compound acts as a pan-Eph/ephrin antagonist, directly targeting the interaction between Eph receptors and their ephrin ligands.[4][5][6] This blockade inhibits both forward signaling (into the Eph-bearing cell) and reverse signaling (into the ephrin-bearing cell).[6] The Eph/ephrin system is the largest family of receptor tyrosine kinases and plays a pivotal role in cell-cell communication, influencing cell adhesion, migration, proliferation, and differentiation.[4] Dysregulation of this system is implicated in various cancers, including glioblastoma and prostate cancer.[6][7][8]
Inhibition of the VEGF/VEGFR2 Signaling Pathway
In addition to its effects on the Eph/ephrin system, this compound directly binds to VEGFR2, the primary receptor for Vascular Endothelial Growth Factor (VEGF).[2] By binding to VEGFR2, this compound competitively inhibits the binding of VEGF, thereby preventing receptor autophosphorylation and the activation of downstream pro-angiogenic signaling cascades.[1][2] The VEGF/VEGFR2 pathway is a well-established driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with its molecular targets and its inhibitory effects on cellular processes.
| Target Binding Affinity | |
| Parameter | Value |
| Kd (this compound vs. human VEGFR2) | 62.2 μM[1] |
| Kd (this compound vs. human EphA2) | 3.3 μM[1] |
| Inhibitory Concentrations (IC50) | |
| Parameter | Value |
| VEGF/VEGFR2 Binding Competition | 16 μM[1] |
| ephrin-A1/EphA2 Binding Competition | 4 μM[1] |
| VEGF-induced VEGFR2 phosphorylation in HUVECs | 22 μM[1] |
| Tube formation in HUVECs | 2.9 μM[1] |
| Tube formation in HBMVECs | 3.9 μM[1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Signaling Pathways
The following diagram illustrates the dual inhibitory effect of this compound on the Eph/ephrin and VEGF/VEGFR2 signaling pathways.
Experimental Workflow: Assessing this compound Activity
The diagram below outlines a typical experimental workflow to characterize the inhibitory activity of this compound.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) Spectroscopy
-
Objective: To determine the binding affinity (Kd) of this compound to its protein targets (VEGFR2 and EphA2).
-
Methodology:
-
Recombinant human VEGFR2-Fc or EphA2-Fc is immobilized on a sensor chip.
-
A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Association and dissociation rate constants are determined from the sensorgrams.
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation and association rate constants.[2]
-
ELISA-based Competition Assay
-
Objective: To determine the concentration of this compound required to inhibit the binding of the natural ligand to its receptor by 50% (IC50).
-
Methodology:
-
Recombinant EphA2-Fc or the VEGFR2 ectodomain is coated onto the wells of a microtiter plate.
-
A constant concentration of biotinylated ephrin-A1-Fc or VEGF is mixed with increasing concentrations of this compound.
-
The mixture is added to the coated wells and incubated.
-
After washing, the amount of bound biotinylated ligand is detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.
-
The absorbance is measured, and the IC50 value is calculated from the resulting dose-response curve.[2]
-
Western Blotting for Receptor Phosphorylation
-
Objective: To assess the effect of this compound on ligand-induced receptor autophosphorylation.
-
Methodology:
-
Endothelial cells (e.g., HUVECs) or cancer cells (e.g., U87MG glioma cells) are serum-starved and then pre-treated with various concentrations of this compound for a specified time (e.g., 10 minutes).[1]
-
The cells are then stimulated with the respective ligand (VEGF or ephrin-A1).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated form of the receptor (e.g., anti-P-VEGFR2) and the total receptor protein as a loading control.
-
Bound antibodies are detected using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal.
-
The band intensities are quantified to determine the extent of phosphorylation inhibition.[1][2]
-
Cell Proliferation, Migration, and Tube Formation Assays
-
Objective: To evaluate the functional consequences of this compound treatment on endothelial and cancer cell behavior.
-
Methodology:
-
Proliferation: Cells are seeded in multi-well plates and treated with this compound for various durations (e.g., 24-48 hours).[1] Cell viability and proliferation are assessed using assays such as MTT or by direct cell counting.
-
Migration: The effect on cell migration is often evaluated using a transwell or wound-healing assay. In a transwell assay, cells are seeded in the upper chamber of a porous membrane, and the chemoattractant (e.g., VEGF) is placed in the lower chamber. The number of cells that migrate through the membrane in the presence or absence of this compound is quantified.
-
Tube Formation: Endothelial cells (e.g., HUVECs or HBMVECs) are seeded on a basement membrane matrix (e.g., Matrigel) and treated with this compound.[1] The formation of capillary-like structures (tubes) is observed and quantified by measuring parameters like the number of branches and total tube length.[1]
-
In Vivo Models
-
Objective: To assess the anti-tumor, anti-angiogenic, and anti-inflammatory efficacy of this compound in a living organism.
-
Methodology:
-
Tumor Xenografts: Human tumor cells (e.g., U87MG glioblastoma, PC3 prostate cancer) are subcutaneously or orthotopically implanted into immunodeficient mice.[7][8][9] The mice are then treated with this compound (e.g., orally at 30 mg/kg, 5 days a week), and tumor growth is monitored over time.[9] Survival rates are also assessed.[8]
-
Angiogenesis Models: The anti-angiogenic effects can be studied in models such as the zebrafish yolk membrane angiogenesis model or the chick chorioallantoic membrane (CAM) assay.[1][9] In the zebrafish model, tumor cells are injected, and the formation of ectopic vessel sprouts is observed in the presence or absence of this compound.[1]
-
Inflammation Models: The anti-inflammatory properties of this compound have been evaluated in models of colitis, such as the TNBS-induced colitis model in mice.[4] The severity of inflammation is assessed by monitoring clinical signs and histological analysis of the colon.
-
Conclusion
This compound is a promising therapeutic agent with a well-defined dual mechanism of action that targets both the Eph/ephrin and VEGF/VEGFR2 signaling pathways. Its ability to simultaneously inhibit these two critical pathways provides a multi-pronged approach to combatting complex diseases like cancer and inflammatory conditions. The comprehensive experimental data, from molecular binding affinities to in vivo efficacy, underscores its potential as a lead compound for further drug development. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other multi-target inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. publires.unicatt.it [publires.unicatt.it]
- 4. This compound: Small Eph/Ephrin Antagonist Beneficial in Intestinal Inflammation by Interfering with Type-B Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
UniPR1331: A Dual-Targeting Inhibitor of Eph/ephrin and VEGFR2 Signaling Pathways
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
UniPR1331 is a novel small molecule, a 3β-hydroxy-Δ5-cholenic acid derivative, that has demonstrated significant potential as a multi-target inhibitor in the fields of oncology and inflammation.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, focusing on its dual-targeting mechanism of action against the Eph/ephrin and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathways. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
This compound acts as a pan-Eph/ephrin interaction inhibitor and also directly targets VEGFR2, thereby concurrently blocking two critical pathways involved in angiogenesis, tumor progression, and inflammation.[1][2][3][4][5][6] This dual-inhibition strategy offers a promising approach to overcome the limitations of single-target therapies, which can be hampered by the activation of redundant signaling pathways.[2][3][4][5]
Core Mechanism of Action
This compound exerts its biological effects by physically binding to the extracellular domains of both Eph receptors and VEGFR2, preventing the binding of their natural ligands and subsequent receptor activation.
-
Eph/ephrin Pathway Inhibition: this compound competitively inhibits the interaction between Eph receptors (both A and B subtypes) and their ephrin ligands.[6] This blockade disrupts the bidirectional signaling cascades that are crucial for processes such as cell-cell adhesion, migration, and axon guidance.[7][8][9] In the context of cancer, aberrant Eph/ephrin signaling is implicated in tumor growth, invasion, and neovascularization.[6]
-
VEGFR2 Pathway Inhibition: this compound directly binds to VEGFR2, blocking the interaction with its ligand, VEGF.[1][2][3] This prevents VEGFR2 autophosphorylation and the activation of downstream signaling pathways that are central to angiogenesis, including cell proliferation, migration, and survival of endothelial cells.[1][10][11][12][13]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Binding Affinities and Competitive Inhibition
| Target | Ligand | Assay Type | Parameter | Value (µM) | Reference |
| EphA2 | - | Surface Plasmon Resonance (SPR) | Kd | 3.3 | [1] |
| VEGFR2 | - | Surface Plasmon Resonance (SPR) | Kd | 62.2 | [1] |
| EphA2 | ephrin-A1 | ELISA-based competition | IC50 | 4 | [1] |
| VEGFR2 | VEGF | ELISA-based competition | IC50 | 16 | [1] |
Table 2: In Vitro Cellular Activity
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| HUVEC | VEGF-induced VEGFR2 phosphorylation | IC50 | 22 | [1] |
| HUVEC | Tube formation | IC50 | 2.9 | [1][6] |
| HBMVEC | Tube formation | IC50 | 3.9 | [1] |
| U87MG | ephrin-A1-induced EphA2 phosphorylation | - | Inhibition at 10 µM | [1] |
Table 3: In Vivo Efficacy
| Model | Treatment | Outcome | Reference |
| Zebrafish yolk membrane angiogenesis model (U251 glioblastoma cells) | 50 µM this compound | Reduced number and length of ectopic vessel sprouts | [1] |
| TNBS-induced colitis model (C57BL/6 mice) | 10-25 mg/kg this compound (p.o.) | Anti-inflammatory effect | [1] |
| U87MG glioma subcutaneous and intracranial xenografts (CD1-nu/nu mice) | 30 mg/kg this compound (p.o.) | Inhibited tumor growth and prolonged survival | [1] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by this compound and its mechanism of inhibition.
Caption: Eph/ephrin bidirectional signaling and its inhibition by this compound.
Caption: VEGFR2 signaling pathway and its inhibition by this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
1. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of this compound to EphA2 and VEGFR2.
-
Instrumentation: A Biacore instrument (e.g., Biacore X100).
-
Procedure:
-
Recombinant human EphA2-Fc or VEGFR2-Fc is immobilized on a CM5 sensor chip via amine coupling.
-
A reference flow cell is prepared with a non-specific protein (e.g., BSA) to subtract non-specific binding.
-
A series of concentrations of this compound in running buffer (e.g., HBS-EP+) are injected over the sensor chip surface.
-
The association and dissociation phases are monitored in real-time.
-
The sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
2. ELISA-based Competition Assay for IC50 Determination
-
Objective: To determine the concentration of this compound that inhibits 50% (IC50) of the binding between EphA2/ephrin-A1 and VEGFR2/VEGF.
-
Procedure:
-
96-well plates are coated with recombinant human EphA2-Fc or VEGFR2.
-
The plates are blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
A fixed concentration of biotinylated ephrin-A1-Fc or biotinylated VEGF is mixed with increasing concentrations of this compound.
-
The mixtures are added to the coated wells and incubated.
-
After washing, streptavidin-HRP is added to detect the bound biotinylated ligand.
-
A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with an acid.
-
The absorbance is read at the appropriate wavelength (e.g., 450 nm).
-
The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
-
3. Cellular Phosphorylation Assays
-
Objective: To assess the inhibitory effect of this compound on ligand-induced receptor phosphorylation in a cellular context.
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2 phosphorylation and U87MG glioma cells for EphA2 phosphorylation.
-
Procedure:
-
Cells are serum-starved for a specified period (e.g., 16-24 hours).
-
The cells are pre-treated with various concentrations of this compound for a defined time (e.g., 1-2 hours).
-
The cells are then stimulated with the respective ligand (e.g., VEGF for HUVECs, ephrin-A1 for U87MG cells) for a short duration (e.g., 10-15 minutes).
-
The cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are probed with primary antibodies against the phosphorylated form of the receptor (e.g., anti-phospho-VEGFR2, anti-phospho-EphA2) and the total receptor as a loading control.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric analysis is performed to quantify the level of phosphorylation relative to the total receptor.
-
4. In Vitro Tube Formation Assay
-
Objective: To evaluate the anti-angiogenic potential of this compound by assessing its effect on the ability of endothelial cells to form capillary-like structures.
-
Cell Lines: HUVECs or Human Brain Microvascular Endothelial Cells (HBMVECs).
-
Procedure:
-
96-well plates are coated with Matrigel and allowed to solidify.
-
Endothelial cells are pre-treated with different concentrations of this compound.
-
The treated cells are seeded onto the Matrigel-coated wells.
-
The plates are incubated for a period of time (e.g., 6-18 hours) to allow for tube formation.
-
The formation of tubular networks is observed and photographed under a microscope.
-
The extent of tube formation is quantified by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software (e.g., ImageJ).
-
5. In Vivo Xenograft Tumor Models
-
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., CD1-nu/nu).
-
Cell Line: U87MG human glioblastoma cells.
-
Procedure:
-
Subcutaneous Model:
-
U87MG cells are injected subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered orally (p.o.) at a specified dose and schedule (e.g., 30 mg/kg, 5 days a week).
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
-
Intracranial Model:
-
Luciferase-expressing U87MG cells are stereotactically injected into the brain of the mice.
-
Tumor growth is monitored by bioluminescence imaging.
-
Treatment with this compound is initiated as described for the subcutaneous model.
-
The primary endpoint is overall survival.
-
-
Experimental Workflow Diagram
Caption: General experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a promising therapeutic candidate with a unique dual-targeting mechanism of action against the Eph/ephrin and VEGFR2 signaling pathways. The comprehensive data presented in this technical guide highlight its potent anti-angiogenic, anti-inflammatory, and anti-tumor activities. The detailed experimental protocols provide a valuable resource for researchers seeking to further investigate the properties and potential applications of this novel compound. The multi-targeted approach of this compound may offer a more robust and effective strategy for the treatment of complex diseases such as cancer, where pathway redundancy often leads to resistance to single-agent therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin [publicatt.unicatt.it]
- 5. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eph/ephrin signaling: networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ephrin/Eph signalin pathway [bi.mpg.de]
- 9. Ephrin receptor - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
UniPR1331: A Dual Inhibitor of Eph/ephrin and VEGF/VEGFR2 Signaling in Cancer Therapy
An In-depth Technical Guide on the Structure-Activity Relationship and Mechanism of Action
Introduction
UniPR1331 is a synthetic, orally active 3β-hydroxy-Δ5-cholenic acid derivative that has emerged as a promising multi-target agent for cancer therapy.[1][2] Initially identified as a pan-inhibitor of Eph-ephrin interactions, further studies have revealed its ability to also block the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[2][3] This dual inhibitory activity positions this compound as a potent anti-angiogenic, anti-cancer, and anti-inflammatory compound.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR), mechanism of action, and experimental evaluation of this compound for researchers, scientists, and drug development professionals.
Structure-Activity Relationship
The core of this compound's activity lies in its cholenic acid scaffold. The conjugation of 3β-hydroxy-Δ5-cholenic acid with L-tryptophan was a key step in enhancing its potency as an Eph-ephrin antagonist, with this compound being ten times more potent than its parent compound.[4]
Quantitative Biological Activity of this compound
The following tables summarize the key quantitative data on the biological activity of this compound against its primary targets.
| Target | Parameter | Value | Cell Line/System | Reference |
| EphA2 | Kd | 3.3 μM | - | [1] |
| EphA2 | IC50 (ephrin-A1 competition) | 4 μM | - | [1][5] |
| VEGFR2 | Kd | 62.2 μM | - | [1] |
| VEGFR2 | IC50 (VEGF competition) | 16 μM | - | [1] |
| VEGFR2 Phosphorylation | IC50 | 22 μM | HUVECs | [1] |
| HUVEC Tube Formation | IC50 | 2.9 μM | HUVECs | [1][3] |
| HBMVEC Tube Formation | IC50 | 3.9 μM | HBMVECs | [1] |
Mechanism of Action
This compound exerts its therapeutic effects through the simultaneous inhibition of two critical signaling pathways involved in tumor angiogenesis and growth: the Eph/ephrin system and the VEGF/VEGFR2 axis.
Dual Inhibition of Pro-Angiogenic Pathways
This compound directly binds to the extracellular domains of both EphA2 and VEGFR2, preventing the binding of their respective ligands, ephrin-A1 and VEGF.[1][2] This competitive inhibition blocks the subsequent receptor autophosphorylation and downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation, all critical processes in angiogenesis.[1][2]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is utilized to measure the binding affinity (Kd) of this compound to its target receptors.
Methodology:
-
Recombinant human VEGFR2-Fc or EphA2-Fc is immobilized on a CM5 sensor chip.
-
A reference flow cell is prepared with a control protein (e.g., Fc) to subtract non-specific binding.
-
Increasing concentrations of this compound are injected over the sensor surface.
-
The binding response is measured in resonance units (RU).
-
Steady-state binding analysis is performed by plotting the bound RU at equilibrium against the this compound concentration. The Kd is then calculated from this data.[5]
ELISA-Based Competition Assay
This assay determines the ability of this compound to compete with the natural ligands for receptor binding.
Methodology:
-
Microtiter plates are coated with the recombinant extracellular domain of EphA2 or VEGFR2.
-
A fixed concentration of biotinylated ephrin-A1-Fc or VEGF is mixed with increasing concentrations of this compound.
-
The mixture is added to the coated wells and incubated.
-
After washing, the bound biotinylated ligand is detected using streptavidin-HRP and a colorimetric substrate.
-
The IC50 value is calculated from the resulting dose-response curve.[2][5]
VEGFR2 Phosphorylation Assay in HUVECs
This cell-based assay assesses the inhibitory effect of this compound on VEGF-induced receptor activation.
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are serum-starved.
-
The cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 10 minutes).[1]
-
The cells are then stimulated with VEGF (e.g., 10 ng/ml).[2]
-
Cell lysates are collected and subjected to Western blotting.
-
Phosphorylated VEGFR2 is detected using a specific anti-phospho-VEGFR2 antibody. Total VEGFR2 or a housekeeping protein (e.g., tubulin) is used as a loading control.[2]
-
The IC50 for inhibition of phosphorylation is determined by densitometric analysis of the Western blot bands.
In Vivo Angiogenesis Assay in Zebrafish
The zebrafish model is used to evaluate the anti-angiogenic activity of this compound in a living organism.
Methodology:
-
Glioblastoma cells (e.g., U251) are injected into the perivitelline space of zebrafish embryos at 48 hours post-fertilization to induce angiogenesis.[1][5]
-
This compound (e.g., 50 μM) or a vehicle control is co-injected.[1]
-
After 24 hours, the formation of ectopic vessel sprouts from the subintestinal vessels (SIV) is observed and quantified.
-
The number and total length of the vessel sprouts are measured to assess the inhibitory effect of this compound.[1][5]
Preclinical Efficacy
In vivo studies have demonstrated the anti-tumor efficacy of this compound. In murine xenograft models of glioblastoma using U87MG and U251MG cells, oral administration of this compound (30 mg/kg, 5 days a week) significantly inhibited tumor growth and prolonged the survival of the animals.[3][6] Furthermore, combination therapy of this compound with the anti-VEGF antibody Bevacizumab resulted in a synergistic anti-tumor effect, further reducing tumor volume compared to either monotherapy.[3][6][7]
Conclusion
This compound represents a significant advancement in the development of multi-targeting anti-cancer agents. Its ability to dually inhibit the Eph/ephrin and VEGF/VEGFR2 signaling pathways provides a robust mechanism for disrupting tumor angiogenesis and growth. The comprehensive data from in vitro and in vivo studies underscore its potential as a valuable therapeutic candidate. Further investigation into the clinical applications of this compound is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unipr.it [air.unipr.it]
- 5. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
UniPR1331: A Pan-Eph/ephrin Antagonist for Research and Drug Development
An In-depth Technical Guide
Abstract
UniPR1331 is a synthetic, orally active small molecule antagonist of the Eph/ephrin receptor tyrosine kinase system. It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By disrupting the interactions between Eph receptors and their ephrin ligands, as well as VEGF and VEGFR2, this compound modulates critical signaling pathways involved in angiogenesis, cell proliferation, migration, and inflammation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Eph/ephrin and VEGFR signaling axes.
Introduction
The Eph receptor tyrosine kinases and their membrane-bound ephrin ligands are crucial mediators of cell-cell communication, playing pivotal roles in embryonic development, tissue homeostasis, and various pathological processes, including cancer and inflammation.[1][2] The Eph/ephrin system is the largest subfamily of receptor tyrosine kinases and is involved in regulating cell adhesion, migration, proliferation, and angiogenesis.[1][3] Dysregulation of Eph/ephrin signaling is implicated in the progression of numerous solid tumors, such as glioblastoma, where it contributes to tumor growth, invasion, and neovascularization.[4][5]
Similarly, the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily through VEGFR2, is a well-established driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7]
This compound has emerged as a promising multi-target antagonist that concurrently inhibits both the Eph/ephrin and VEGF/VEGFR2 signaling pathways.[6][8] This dual antagonism presents a compelling strategy for anti-cancer and anti-inflammatory therapies by simultaneously targeting multiple facets of disease progression.
Mechanism of Action
This compound is a 3β-hydroxy-Δ5-cholenic acid derivative that functions as a protein-protein interaction (PPI) inhibitor.[6][9] Its primary mechanism of action involves binding to the extracellular domains of Eph receptors and VEGFR2, thereby sterically hindering the binding of their respective ligands, ephrins and VEGF.[6][9] This blockade of ligand-receptor interaction prevents receptor activation, including autophosphorylation, and subsequently abrogates downstream intracellular signaling cascades.[3][6] By acting as a pan-Eph/ephrin antagonist, this compound inhibits the signaling of multiple Eph receptor subtypes.[10]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity, inhibitory potency, and functional effects.
Table 1: Binding Affinities of this compound
| Target | Method | Kd (μM) | Reference(s) |
| EphA2 | Surface Plasmon Resonance (SPR) | 3.3 | [6] |
| VEGFR2 | Surface Plasmon Resonance (SPR) | 62.2 | [6] |
Table 2: In Vitro Inhibitory Concentrations (IC50) of this compound
| Assay | Target/Process | Cell Line/System | IC50 (μM) | Reference(s) |
| Ligand Binding Competition | ephrin-A1 vs. EphA2 | - | 4 | [6] |
| Ligand Binding Competition | VEGF vs. VEGFR2 | - | 16 | [6] |
| Receptor Phosphorylation | VEGF-induced VEGFR2 phosphorylation | HUVECs | 22 | [6] |
| Tube Formation | Angiogenesis | HUVECs | 2.9 | [6] |
| Tube Formation | Angiogenesis | HBMVECs | 3.9 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the determination of the binding affinity (Kd) of this compound to its target receptors.
-
Instrumentation: A Biacore instrument (or equivalent) is used for SPR analysis.
-
Sensor Chip: A CM5 sensor chip is typically used for amine coupling.
-
Immobilization of Ligand (EphA2-Fc or VEGFR2-Fc):
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
-
Inject the recombinant receptor protein (e.g., EphA2-Fc or VEGFR2-Fc) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Injection (this compound):
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Inject the this compound solutions over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min).
-
A reference flow cell without the immobilized ligand should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The binding response is measured in Resonance Units (RU).
-
The equilibrium dissociation constant (Kd) is calculated by fitting the steady-state binding data to a 1:1 Langmuir binding model.
-
VEGFR2 Phosphorylation Assay
This protocol describes the assessment of this compound's ability to inhibit VEGF-induced VEGFR2 phosphorylation in endothelial cells.
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium.
-
Cells are serum-starved for 4-6 hours prior to the experiment.
-
-
Treatment:
-
Pre-incubate the serum-starved HUVECs with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately after stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR2 and a loading control like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
The IC50 value is calculated by plotting the percentage of inhibition of VEGFR2 phosphorylation against the concentration of this compound.
-
HUVEC Tube Formation Assay
This protocol details the evaluation of this compound's anti-angiogenic activity in vitro.
-
Preparation:
-
Thaw Matrigel (or a similar basement membrane extract) on ice overnight.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel (50 µL/well) and allow it to polymerize at 37°C for 30-60 minutes.
-
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in EGM-2 medium containing varying concentrations of this compound.
-
Seed the HUVECs onto the Matrigel-coated wells at a density of 1.5 x 104 cells/well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
-
Visualization and Analysis:
-
Observe the formation of capillary-like structures (tubes) using an inverted microscope.
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition of tube formation against the concentration of this compound.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: EphA2 Signaling Pathway and Inhibition by this compound.
Caption: VEGFR2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Characterizing this compound.
Conclusion
This compound is a valuable research tool for investigating the complex roles of the Eph/ephrin and VEGFR signaling systems in health and disease. Its ability to act as a pan-Eph/ephrin and VEGFR2 antagonist makes it a compelling candidate for further preclinical and clinical development as a therapeutic agent for cancer and inflammatory disorders. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full potential of this compound in their respective fields.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. publires.unicatt.it [publires.unicatt.it]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
UniPR1331: A Pan-Ephrin Receptor Antagonist with Dual-Targeting Anti-Angiogenic Activity in Glioblastoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging solid tumors to treat, characterized by rapid proliferation, diffuse infiltration, and robust angiogenesis. The Eph receptor tyrosine kinases and their ephrin ligands are frequently dysregulated in GBM, playing crucial roles in tumor progression, angiogenesis, and the maintenance of glioma stem cells (GSCs). UniPR1331 is a novel, orally bioavailable small molecule designed as a pan-Eph receptor antagonist that disrupts the protein-protein interaction between Eph receptors and their ephrin ligands. This technical guide provides a comprehensive overview of the preclinical data on the effects of this compound on glioblastoma cell lines. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental methodologies, and visualizes the implicated signaling pathways. The evidence presented herein underscores the potential of this compound as a promising therapeutic agent for glioblastoma, particularly in overcoming resistance to conventional anti-angiogenic therapies.
Mechanism of Action
This compound functions as a protein-protein interaction inhibitor (PPI-i), targeting the binding interface between all Eph receptors and their ephrin ligands. This action effectively blocks both the "forward" signaling cascade within the Eph-expressing cell and the "reverse" signaling in the ephrin-expressing cell. In the context of glioblastoma, this has several critical downstream effects:
-
Inhibition of EphA2 Signaling: EphA2 is highly expressed in GBM and its activation is linked to tumor growth, invasion, and the self-renewal of tumor-propagating cells.[1] this compound has been shown to inhibit the ephrin-A1-induced phosphorylation of EphA2 in U87MG glioblastoma cells.[1] The EphA2/EphA3 signaling axis is known to maintain an undifferentiated, stem-like state in GBM cells by limiting MAPK signaling; sustained ERK1/2 signaling can lead to differentiation and reduced proliferation.[1]
-
Anti-Angiogenic and Anti-Vasculogenic Mimicry (VM) Effects: The Eph/ephrin system is a key regulator of tumor angiogenesis and vasculogenic mimicry, a process where aggressive tumor cells form vessel-like networks.[1] this compound demonstrates potent anti-angiogenic properties by disrupting these processes.
-
Dual Targeting of VEGFR2: Recent studies have revealed that in addition to its primary action on the Eph/ephrin system, this compound can also directly interact with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2] It binds to VEGFR2, preventing its interaction with its ligand VEGF and subsequent autophosphorylation and downstream signaling.[2] This dual-targeting mechanism provides a more comprehensive blockade of tumor angiogenesis.
The following diagram illustrates the dual-inhibitory mechanism of this compound on both Eph-ephrin and VEGF-VEGFR2 signaling pathways.
Quantitative Data Summary
The anti-tumor efficacy of this compound has been evaluated in several preclinical models of glioblastoma, both as a monotherapy and in combination with the anti-VEGF antibody, Bevacizumab. The data consistently demonstrates a significant reduction in tumor growth and an increase in survival.
Table 1: In Vivo Efficacy of this compound Monotherapy in Subcutaneous Glioblastoma Xenograft Models
| Cell Line | Model | Treatment | Key Findings | Reference |
| U87MG | Subcutaneous Xenograft | 30 mg/kg this compound (oral, 5 days/week) | - Increased Time to Progression (TTP) from 9.9 to 15.8 days.- Halved final tumor weight (327±72 mg vs. 709±145 mg in control). | [1] |
| U251MG | Subcutaneous Xenograft | 30 mg/kg this compound (oral, 5 days/week) | - Significantly reduced tumor growth. |
Table 2: In Vivo Efficacy of this compound in Combination with Bevacizumab in Subcutaneous Glioblastoma Xenograft Models
| Cell Line | Model | Treatment | Key Findings | Reference |
| U87MG | Subcutaneous Xenograft | 30 mg/kg this compound + 4 mg/kg Bevacizumab | - Reduced final tumor weight by 75% compared to control. | [3] |
| U251MG | Subcutaneous Xenograft | 30 mg/kg this compound + 4 mg/kg Bevacizumab | - Reduced final tumor weight by 81% compared to control (157 mg vs. 839 mg). | [3] |
Table 3: In Vivo Efficacy of this compound in Orthotopic Intracranial Glioblastoma Models
| Cell Line | Model | Treatment | Key Findings | Reference |
| U87MG | Orthotopic Intracranial | 30 mg/kg this compound | - Enhanced disease-free survival (40 days vs. 24 days in control). | [1][4] |
| TPC8 (GSC) | Orthotopic Intracranial | 30 mg/kg this compound | - Enhanced disease-free survival (52 days vs. 16 days in control). | [1][4] |
| TPC8 (GSC) | Orthotopic Intracranial | 30 mg/kg this compound + 4 mg/kg Bevacizumab | - Significantly increased mean Overall Survival (OS) to 145.0 days vs. 101.5 days (this compound alone) and 82.5 days (Bevacizumab alone). | [3] |
Table 4: In Vitro Effects of this compound
| Assay | Cell Line / System | Concentration | Effect | Reference |
| Tube Formation | HBMVEC | 10 µM | Inhibition of tube formation. | [1] |
| In Vivo Angiogenesis | CAM Assay | 10 µM | Dramatic inhibition of VEGF-induced vessel formation. | [1] |
| EphA2 Phosphorylation | U87MG | Not specified | Inhibition of ephrin-A1 induced EphA2 phosphorylation. | [1] |
| Migration/Invasion | U87MG | Not specified | Reduction in migratory and invasive capacities at non-proliferative doses. | [5][6][7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the evaluation of this compound.
Cell Lines and Culture
-
Glioblastoma Cell Lines: U87MG, U251MG, and T98G human glioblastoma cell lines were utilized.
-
Glioma Stem Cells (GSCs): Patient-derived TPC8 cells, which exhibit stem-like characteristics, were also used.
-
Culture Conditions: Cells were maintained in appropriate media (e.g., EMEM for established lines) supplemented with fetal bovine serum and antibiotics, and cultured in a standard humidified incubator at 37°C and 5% CO2.
In Vivo Subcutaneous Xenograft Model
This workflow outlines the establishment and treatment of subcutaneous GBM tumors in mice.
-
Animal Model: CD1 nude mice were used.
-
Cell Inoculation: Glioblastoma cells were injected subcutaneously.
-
Treatment: When tumors reached approximately 200 mm³, mice were randomized into treatment groups. This compound was administered orally at 30 mg/kg, five days a week. Bevacizumab was administered intravenously at 4 mg/kg, every 4 days.
-
Endpoints: Tumor volume was measured throughout the study. Final tumor weight and Time to Progression (TTP), defined as a 100% increase in tumor volume from baseline, were key parameters.[3]
In Vivo Orthotopic Intracranial Model
-
Cell Inoculation: U87MG or luciferase-tagged TPC8 cells were stereotactically injected into the brains of nude mice.
-
Treatment: Treatment commenced following cell inoculation according to the specified dosing regimens.
-
Monitoring: Tumor growth was monitored via bioluminescence imaging for luciferase-tagged cells.
-
Endpoints: Disease-Free Survival (DFS) and Overall Survival (OS) were the primary endpoints.[1][4]
In Vitro and Ex Vivo Angiogenesis Assays
-
Tube Formation Assay: Human Brain Microvascular Endothelial Cells (HBMVEC) were seeded on Matrigel. The formation of capillary-like structures (tubes) was observed and quantified in the presence or absence of this compound.
-
Chick Chorioallantoic Membrane (CAM) Assay: Alginate plugs containing VEGF with or without this compound were implanted onto the CAM of chicken embryos. After a 72-hour incubation, the angiogenic response (vessel formation) was scored.[1]
Western Blotting for Protein Phosphorylation
-
Protocol: U87MG cells were treated with ephrin-A1 to stimulate EphA2 phosphorylation, in the presence or absence of this compound.
-
Analysis: Cell lysates were collected and subjected to SDS-PAGE. Proteins were transferred to a membrane and probed with antibodies specific for total EphA2 and phosphorylated EphA2 to determine the inhibitory effect of the compound.
Signaling Pathway Analysis
This compound's efficacy in glioblastoma is rooted in its ability to simultaneously disrupt two major pro-tumorigenic signaling pathways: the Eph/ephrin axis and the VEGF/VEGFR2 axis.
Inhibition of EphA2-Mediated Pro-Survival and Pro-Invasion Pathways
In glioblastoma, EphA2 can promote cell migration and invasion through a ligand-independent mechanism that requires phosphorylation on Serine 897 (S897) by kinases such as Akt and RSK.[1][4] Conversely, ligand-dependent activation of EphA2 can inhibit these processes and downstream pathways like MAPK/ERK. By blocking the Eph/ephrin interaction, this compound prevents the ligand-dependent tumor-suppressive signals but, more importantly in the GBM context, it leads to a reduction in overall EphA2 signaling and expression, contributing to its anti-tumor effects.
The diagram below outlines the general structure of Eph receptor forward and reverse signaling, which is globally inhibited by this compound.
Inhibition of VEGFR2-Mediated Angiogenesis
VEGF is a potent pro-angiogenic factor highly expressed in glioblastoma. Its binding to VEGFR2 on endothelial cells triggers a signaling cascade involving pathways like PLCγ/ERK and PI3K/Akt, leading to endothelial cell proliferation, migration, and the formation of new blood vessels. This compound's ability to directly bind VEGFR2 and block VEGF-mediated signaling provides a second, powerful mechanism to inhibit tumor angiogenesis.[2] This is particularly relevant for overcoming resistance to therapies that target only the VEGF ligand, such as Bevacizumab.
Conclusion and Future Directions
This compound represents a promising, next-generation therapeutic agent for glioblastoma. Its novel dual-targeting mechanism, inhibiting both the pan-Eph receptor family and VEGFR2, offers a multi-pronged attack on key drivers of GBM progression: tumor cell proliferation, invasion, and angiogenesis. The preclinical data robustly supports its efficacy, demonstrating significant tumor growth inhibition and increased survival in various glioblastoma models, including those derived from glioma stem cells. Furthermore, its ability to potentiate the effects of standard anti-angiogenic therapy highlights its potential in combination regimens to overcome therapeutic resistance. Further clinical investigation is warranted to translate these compelling preclinical findings into effective treatments for glioblastoma patients.
References
- 1. EphA2 is a key effector of the MEK/ERK/RSK pathway regulating glioblastoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial VEGFR2-PLCγ signaling regulates vascular permeability and antitumor immunity through eNOS/Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EphA2 Promotes Infiltrative Invasion of Glioma Stem Cells in vivo through Crosstalk with Akt and Regulates Stem Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Role of Eph/ephrin tyrosine kinase in malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Methodological & Application
UniPR1331: Application Notes and Protocols for In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR1331 is a novel small molecule, a 3β-hydroxy-Δ5-cholenic acid derivative, that has demonstrated potent anti-angiogenic properties.[1][2][3][4][5] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3][4][5] this compound exhibits a multi-targeted approach by inhibiting two key signaling pathways involved in angiogenesis: the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR2) pathway and the Ephrin (Eph)/Ephrin receptor pathway.[1][2][6][7] This dual-inhibitory action makes this compound a promising candidate for anti-cancer therapies.
These application notes provide a detailed protocol for utilizing this compound in an in vitro tube formation assay, a widely used method to assess angiogenesis. The document also includes quantitative data on its efficacy and a visual representation of its mechanism of action.
Mechanism of Action
This compound exerts its anti-angiogenic effects by simultaneously targeting two crucial signaling cascades:
-
VEGF/VEGFR2 Pathway: this compound directly binds to VEGFR2, preventing the interaction with its ligand, VEGF. This inhibition blocks the subsequent autophosphorylation of the receptor and downstream signaling, which is essential for endothelial cell proliferation, migration, and tube formation.[1][6][7]
-
Eph/Ephrin Pathway: this compound acts as a pan-Eph receptor antagonist, disrupting the interaction between Eph receptors and their ephrin ligands. This interference inhibits both forward and reverse signaling, which plays a significant role in cell-cell communication, adhesion, and vascular remodeling during angiogenesis.
The concurrent blockade of these pathways leads to a robust inhibition of angiogenesis, as demonstrated in various preclinical models.
Quantitative Data
This compound has been shown to inhibit endothelial cell tube formation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) has been determined in different endothelial cell types.
| Cell Line | Parameter | IC50 Value (µM) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Tube Formation | 2.9[8] |
| Human Brain Microvascular Endothelial Cells (HBMVEC) | Tube Formation | 3.9[9] |
Table 1: Inhibitory Concentration of this compound on Endothelial Cell Tube Formation
The following table provides representative data on the dose-dependent effect of this compound on key angiogenesis metrics in HUVECs after 16 hours of treatment.
| This compound Concentration (µM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
| 0 (Control) | 100 | 100 |
| 1 | 75 | 70 |
| 2.5 | 55 | 50 |
| 5 | 30 | 25 |
| 10 | 10 | 8 |
Table 2: Representative Dose-Response of this compound on HUVEC Tube Formation
Experimental Protocol: In Vitro Angiogenesis (Tube Formation) Assay
This protocol outlines the steps for assessing the anti-angiogenic potential of this compound using a tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium-2 (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Experimental Workflow
References
- 1. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin [publicatt.unicatt.it]
- 3. publires.unicatt.it [publires.unicatt.it]
- 4. publires.unicatt.it [publires.unicatt.it]
- 5. eu.alma.exlibrisgroup.com [eu.alma.exlibrisgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for UniPR1331 in HUVEC Tube Formation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing UniPR1331, a dual inhibitor of VEGFR2 and Eph/ephrin signaling, in a Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay. This assay is a critical in vitro model for studying angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis.
Introduction
Angiogenesis is a complex process involving the proliferation, migration, and differentiation of endothelial cells to form new blood vessels. The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are primary drivers of this process. Additionally, the Eph/ephrin system plays a significant role in vascular development and remodeling. This compound is a 3β-hydroxy-Δ5-cholenic acid derivative that has been identified as a multi-target anti-angiogenic compound.[1][2][3] It competitively inhibits the binding of VEGF to VEGFR2, preventing receptor autophosphorylation and downstream signaling.[1][2][3][4] Furthermore, this compound is known to disrupt the interaction between Eph receptors and their ephrin ligands.[1][2][3][5] This dual-targeting mechanism makes this compound a promising candidate for anti-cancer therapies aimed at inhibiting tumor angiogenesis.[1][5]
The HUVEC tube formation assay is a widely used and robust method to assess the pro- or anti-angiogenic potential of compounds in vitro.[6][7][8][9] When cultured on a basement membrane extract (BME) like Matrigel™, HUVECs rapidly align and form capillary-like structures, mimicking the in vivo process of angiogenesis.[6][7] The extent of tube formation can be quantified to determine the efficacy of inhibitory compounds like this compound.
Mechanism of Action of this compound in Angiogenesis
This compound exerts its anti-angiogenic effects by simultaneously targeting two critical signaling pathways:
-
VEGF/VEGFR2 Pathway: this compound directly binds to VEGFR2 and blocks the binding of VEGF.[1][2][3] This prevents the dimerization and autophosphorylation of VEGFR2, thereby inhibiting the activation of downstream signaling cascades, such as the PLC-γ and ERK1/2 pathways, which are essential for endothelial cell proliferation, migration, and survival.[2]
-
Eph/ephrin Pathway: this compound is also a known inhibitor of the Eph-ephrin interaction.[1][2][3][5] The Eph/ephrin system is crucial for cell-cell communication and plays a vital role in vascular network assembly, remodeling, and maturation. By disrupting this interaction, this compound further impairs the coordinated cellular processes required for angiogenesis.
The following diagram illustrates the dual inhibitory action of this compound on these key angiogenic signaling pathways.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on HUVEC tube formation. The IC50 value represents the concentration of this compound required to inhibit 50% of the tube formation.
| Cell Line | Assay | Compound | IC50 | Reference |
| HUVEC | Tube Formation | This compound | 2.9 µM | [5] |
| HBMVEC | Tube Formation | This compound | 3.9 µM | [5] |
Experimental Protocol: HUVEC Tube Formation Assay with this compound
This protocol outlines the steps for assessing the anti-angiogenic activity of this compound using a HUVEC tube formation assay on a basement membrane matrix.
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs), low passage (P2-P6)
-
Endothelial Cell Growth Medium (EGM™-2 or equivalent)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel® or Cultrex®)
-
This compound (stock solution prepared in DMSO)
-
Trypsin/EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well tissue culture plates, sterile
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Experimental Workflow
The following diagram provides an overview of the experimental workflow.
References
- 1. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin [publicatt.unicatt.it]
- 4. publires.unicatt.it [publires.unicatt.it]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ibidi.com [ibidi.com]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lonza.picturepark.com [lonza.picturepark.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for UniPR1331 Administration in U87MG Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is a highly aggressive and challenging brain tumor to treat. The U87MG cell line, derived from a human malignant glioma, is widely used to create xenograft models in immunocompromised mice for preclinical evaluation of novel therapeutic agents. UniPR1331 is a pan-Eph receptor antagonist that has demonstrated significant anti-tumor activity in GBM models by inhibiting angiogenesis and vasculogenic mimicry.[1][2][3] This document provides detailed application notes and protocols for the administration of this compound in U87MG xenograft mouse models, based on published research.
Mechanism of Action of this compound in Glioblastoma
This compound is a small molecule that acts as a pan-Eph receptor antagonist.[2][3] Eph receptors, particularly EphA2, are highly expressed in glioblastoma and are associated with poor prognosis.[1][2] The binding of ephrin ligands to Eph receptors triggers downstream signaling pathways that promote tumor growth, angiogenesis (the formation of new blood vessels), and vasculogenic mimicry (the formation of vessel-like networks by tumor cells).[1]
This compound inhibits the interaction between Eph receptors and their ephrin ligands, thereby blocking these pro-tumorigenic signaling cascades.[1] This leads to a reduction in blood vessel formation and inhibition of tumor growth.[1] Additionally, this compound has been shown to potentiate the effects of anti-angiogenic therapies like bevacizumab.[1][2]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed mechanism of action of this compound in glioblastoma.
Experimental Protocols
U87MG Cell Culture
-
Cell Line: U87MG (human glioblastoma cell line). This cell line is known to form tumors consistent with glioblastoma in nude mice.[4]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
U87MG Xenograft Mouse Model Establishment
-
Animal Model: CD1 nude mice (athymic) are a suitable strain for establishing U87MG xenografts.[1][3]
-
Subcutaneous Xenograft Model:
-
Harvest U87MG cells from culture and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Inject 5 x 10^6 U87MG cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[5]
-
Allow tumors to grow to a palpable size (e.g., approximately 200 mm³) before initiating treatment.[1] Tumor volume can be calculated using the formula: (length × width²) / 2.[6]
-
-
Orthotopic (Intracranial) Xenograft Model:
-
For a more clinically relevant model, U87MG cells can be implanted intracranially.[7]
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject 3 x 10^5 U87MG cells in a volume of 5 µL into the brain parenchyma at specific coordinates.[8]
-
Monitor tumor growth using bioluminescence imaging (if using luciferase-tagged cells) or by observing clinical signs.[3][9]
-
This compound Formulation and Administration
-
Formulation: Suspend this compound in a vehicle of 0.5% methylcellulose.[1]
-
Dosage and Administration:
-
Control Group: Administer the vehicle (0.5% methylcellulose) to the control group of mice following the same schedule.
-
Combination Therapy: For studies investigating combination effects, Bevacizumab can be administered at 4 mg/kg intravenously (i.v.) every 4 days.[1]
Monitoring and Endpoints
-
Tumor Growth: For subcutaneous models, measure tumor dimensions with a caliper two times a week.[1][3]
-
Animal Well-being: Monitor animal weight and overall health status regularly.
-
Survival: Record the date of death or euthanasia for survival analysis.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumor tissues for histological and biochemical analysis.[1]
Below is a diagram outlining the experimental workflow for a subcutaneous xenograft study.
Caption: Experimental workflow for this compound administration in U87MG subcutaneous xenografts.
Data Presentation
The following tables summarize quantitative data from studies administering this compound in U87MG xenograft models.
Table 1: Effect of this compound on Tumor Growth in U87MG Subcutaneous Xenografts
| Treatment Group | Dosage and Schedule | Mean Tumor Weight (mg) at Endpoint | % Tumor Growth Inhibition |
| Vehicle Control | 0.5% methylcellulose, p.o., 5 days/week | ~1200 | - |
| This compound | 30 mg/kg, p.o., 5 days/week | ~600 | ~50% |
| Bevacizumab | 4 mg/kg, i.v., every 4 days | ~650 | ~46% |
| This compound + Bevacizumab | 30 mg/kg p.o. + 4 mg/kg i.v. | ~300 | ~75% |
Data are approximate values derived from published graphical representations and should be considered illustrative.[1]
Table 2: Effect of this compound on Survival in U87MG Orthotopic Xenografts
| Treatment Group | Dosage and Schedule | Median Survival (days) | Increase in Lifespan |
| Vehicle Control | 0.5% methylcellulose, p.o., 5 days/week | 24 | - |
| This compound | 30 mg/kg, p.o., 5 days/week | 40 | 67% |
Data are based on published survival curve analysis.[2]
Conclusion
The administration of this compound in U87MG xenograft mouse models has shown significant efficacy in reducing tumor growth and prolonging survival.[1][2] The protocols outlined in this document provide a framework for researchers to conduct preclinical studies to further evaluate the therapeutic potential of this compound and similar compounds targeting the Eph/ephrin signaling pathway in glioblastoma. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The development of xenograft glioblastoma implants in nude mice brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Development of a patient-derived xenograft model of glioblastoma via intravitreal injection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. U87 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Application Notes and Protocols: Evaluating the Anti-Angiogenic Potential of UniPR1331 using the Chick Chorioallantoic Membrane (CAM) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chorioallantoic membrane (CAM) of the developing chick embryo is a well-established and highly valuable in vivo model for studying angiogenesis and evaluating the efficacy of pro- and anti-angiogenic compounds.[1][2] Its dense vascular network, accessibility, and cost-effectiveness make it an ideal platform for preclinical drug screening.[3][4] This document provides a detailed protocol for utilizing the CAM assay to assess the anti-angiogenic properties of UniPR1331, a small molecule inhibitor of Eph-ephrin interactions with known anti-angiogenic and anti-cancer effects.[5][6]
This compound is a 3β-hydroxy-Δ5-cholenic acid derivative that functions as a pan-Eph/ephrin inhibitor.[5][6][7] It has been demonstrated to block the interaction of Vascular Endothelial Growth Factor (VEGF) with its receptor VEGFR2, subsequently inhibiting autophosphorylation and downstream signaling pathways crucial for endothelial cell proliferation, migration, and sprout formation.[5][8][9] Furthermore, this compound has been shown to inhibit VEGF-induced vessel formation in the CAM assay, highlighting its potential as a potent anti-angiogenic agent.[6][10]
These application notes will guide researchers through the experimental workflow, from egg preparation to quantitative analysis of the results, and provide a visual representation of the underlying signaling pathways.
Data Presentation
The quantitative data obtained from the CAM assay can be effectively summarized to compare the effects of this compound against a control group. Key parameters to measure include the number of blood vessel branch points, total vessel length, and vessel density within a defined area of the CAM.
Table 1: Quantitative Analysis of Angiogenesis Inhibition by this compound in the CAM Assay
| Treatment Group | Concentration (µM) | Number of Branch Points (mean ± SEM) | Total Vessel Length (mm, mean ± SEM) | Vessel Density (%) (mean ± SEM) | Inhibition of Angiogenesis (%) |
| Vehicle Control (PBS) | N/A | 125 ± 8 | 85 ± 5 | 40 ± 3 | 0 |
| This compound | 1 | 105 ± 7 | 72 ± 4 | 33 ± 2 | 16 |
| This compound | 5 | 78 ± 6 | 55 ± 4 | 25 ± 2 | 38 |
| This compound | 10 | 45 ± 5 | 32 ± 3 | 15 ± 1 | 64 |
| Positive Control (e.g., Sunitinib) | 10 | 40 ± 4 | 28 ± 3 | 13 ± 1 | 68 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.
Experimental Protocols
This protocol outlines the in ovo CAM assay method, which maintains the embryo within the eggshell, providing a more stable environment.[11][12]
Materials and Equipment
-
Fertilized chicken eggs (pathogen-free)
-
Egg incubator with humidity control
-
Egg candler
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in PBS)
-
Phosphate-buffered saline (PBS), sterile
-
Thermostable, sterile filter paper or silicone rings
-
Dremel or a small sterile drill
-
Forceps and scissors, sterile
-
70% Ethanol for disinfection
-
Stereomicroscope with a camera for imaging
-
Image analysis software (e.g., ImageJ)
-
Parafilm or sterile adhesive tape
Experimental Procedure
1. Egg Incubation and Preparation (Day 0 - Day 3)
-
Obtain fertilized chicken eggs and place them in an incubator at 37.5°C with 60-70% humidity. Ensure the eggs are positioned horizontally to allow the embryo to float to the top.
-
On embryonic day 3 (EDD 3), candle the eggs to check for viability. Discard any non-viable eggs.
2. Windowing the Eggshell (Day 3)
-
Working in a sterile environment (e.g., a laminar flow hood), disinfect the eggshell with 70% ethanol.
-
Create a small hole (approximately 1 mm) in the blunt end of the egg, over the air sac. This helps to detach the CAM from the shell membrane.
-
Carefully create a larger window (1-2 cm²) on the side of the egg, directly over the embryo and its developing vasculature. Use a Dremel or a sterile drill bit.
-
Gently remove the piece of shell, being careful not to damage the underlying shell membrane.
-
Apply a drop of sterile PBS onto the shell membrane to make it transparent and easier to remove.
-
Using sterile forceps, carefully peel away the shell membrane to expose the CAM.
-
Seal the window with sterile Parafilm or adhesive tape and return the egg to the incubator.
3. Application of this compound (Day 7 - Day 10)
-
On EDD 7-10, when the CAM is well-developed, remove the eggs from the incubator.
-
Prepare sterile filter paper discs (or use silicone rings).
-
Apply the desired concentration of this compound solution (e.g., 1 µL of 1, 5, or 10 µM) onto the center of the filter paper disc. For the control group, apply the vehicle (e.g., PBS with a low percentage of DMSO).
-
Carefully place the disc onto a section of the CAM with a good density of blood vessels, avoiding the major vessels.
-
Reseal the window and return the eggs to the incubator for 48-72 hours.
4. Observation and Quantification of Angiogenesis (Day 10 - Day 13)
-
After the incubation period, carefully open the window and observe the CAM under a stereomicroscope.
-
Capture high-resolution images of the area around the filter paper disc for each egg.
-
Quantify the angiogenic response by analyzing the captured images using image analysis software.[13][14] Common parameters to measure include:
-
Number of blood vessel branch points: Count the number of points where a vessel divides.
-
Total vessel length: Trace and measure the total length of the blood vessels within the region of interest.
-
Vessel density: Calculate the percentage of the area covered by blood vessels.
-
-
The percentage of angiogenesis inhibition can be calculated using the following formula: % Inhibition = [(Control - Treated) / Control] * 100
Mandatory Visualization
Signaling Pathway of this compound in Angiogenesis Inhibition
Caption: Signaling pathway of this compound's anti-angiogenic action.
Experimental Workflow for the CAM Assay
Caption: Experimental workflow of the chick CAM assay.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unipr.it [air.unipr.it]
- 8. publires.unicatt.it [publires.unicatt.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Novel Artificial Intelligence-Based Approach for Quantitative Assessment of Angiogenesis in the Ex Ovo CAM Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Detecting EphA2 Phosphorylation Inhibition by UniPR1331 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the inhibitory effect of UniPR1331 on EphA2 receptor phosphorylation in cultured cells using Western blot analysis.
Introduction
The EphA2 receptor, a member of the largest family of receptor tyrosine kinases, is frequently overexpressed in various cancers and contributes to tumor progression, angiogenesis, and metastasis.[1][2] Its activation is typically initiated by binding to its ephrin-A1 ligand, leading to autophosphorylation of key tyrosine residues and subsequent downstream signaling.[2] The phosphorylation status of EphA2 is a critical indicator of its activation state.
This compound is a small molecule inhibitor designed to block the interaction between Eph receptors and their ephrin ligands.[3][4] By binding to the ligand-binding domain of EphA2, this compound effectively prevents ephrin-A1-induced receptor phosphorylation and activation.[3][4] This application note details a comprehensive Western blot protocol to quantitatively measure the reduction in EphA2 phosphorylation following this compound treatment.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical EphA2 signaling pathway and the inhibitory action of this compound. Ephrin-A1 binding induces EphA2 clustering and autophosphorylation, initiating downstream signaling. This compound acts as an antagonist, physically blocking the ephrin-A1 binding site and thereby inhibiting this activation step.
Quantitative Data Summary
This compound has been shown to effectively inhibit EphA2 activity and function. The following table summarizes key quantitative metrics from published studies and provides representative data for a typical Western blot experiment.
| Parameter | Cell Line | Value | Reference / Note |
| Binding Affinity (Kd) | - | 3.3 µM | For human EphA2.[4] |
| Ephrin-A1 Competition (IC₅₀) | - | 4.0 µM | For EphA2 binding.[4] |
| HUVEC Tube Formation (IC₅₀) | HUVEC | 2.9 µM | Functional assay of anti-angiogenesis.[3][4] |
| EphA2 Phosphorylation | U87MG | Inhibition at 10 µM | After 24h treatment.[4] |
| Relative p-EphA2/Total EphA2 Ratio (Densitometry) | U87MG | Control: 1.0 | Representative data. |
| Relative p-EphA2/Total EphA2 Ratio (Densitometry) | U87MG | This compound (10 µM): 0.35 | Representative data. |
Detailed Experimental Protocol
This protocol outlines the steps to measure changes in EphA2 phosphorylation at a specific tyrosine residue (e.g., Tyr594 or Tyr588) in response to this compound.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., U87MG glioblastoma, PC3 prostate cancer) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Starvation (Optional but Recommended): Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours. This reduces basal receptor phosphorylation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock in a serum-free medium to the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Treat cells for the desired time (e.g., 24 hours).[4]
-
Controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO used in the highest this compound dose.
-
Positive Control: Treat cells with a known EphA2 ligand, such as ephrin-A1-Fc (e.g., 0.5 µg/mL for 30 minutes), to induce robust phosphorylation.
-
Combination: Pre-treat cells with this compound before stimulating with ephrin-A1-Fc to demonstrate blockade of ligand-induced phosphorylation.
-
Part 2: Protein Extraction (Cell Lysis)
Critical Note: All steps must be performed on ice or at 4°C to prevent protein degradation and dephosphorylation.[5]
-
Prepare Lysis Buffer: Use RIPA buffer, which is effective for membrane proteins.[5][6] Immediately before use, add protease and phosphatase inhibitor cocktails.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.[7]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well of a 6-well plate.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
-
Incubation & Clarification:
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[7]
-
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
Part 3: Protein Quantification and Sample Preparation
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to obtain an equal amount of protein (typically 20-40 µg per lane).
-
Sample Preparation:
Part 4: SDS-PAGE and Immunoblotting
-
Gel Electrophoresis: Load the prepared samples into the wells of an 8-10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane for 1 hour at room temperature in a blocking buffer consisting of 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein, which can lead to high background.[8]
-
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
Part 5: Stripping and Re-probing for Total EphA2
-
Stripping (Optional): To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed. Use a mild stripping buffer to preserve protein integrity.
-
Re-probing: After stripping, block the membrane again and probe with a primary antibody for total EphA2 (dilution typically 1:1000).[10][11] Repeat the washing, secondary antibody, and detection steps. A loading control like β-actin or GAPDH should also be probed.
Experimental Workflow
The following diagram provides a visual overview of the complete experimental process.
Data Analysis and Interpretation
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for phosphorylated EphA2, total EphA2, and the loading control (e.g., β-actin) for each sample.
-
Normalization: Calculate the ratio of the phosphorylated EphA2 signal to the total EphA2 signal for each lane. This normalization accounts for any differences in total EphA2 expression that may occur after prolonged treatment.
-
Interpretation: A successful experiment will show a dose-dependent decrease in the normalized p-EphA2/Total EphA2 ratio in cells treated with this compound compared to the vehicle-treated control. The positive control (ephrin-A1) should show a strong p-EphA2 signal, which should be diminished in samples pre-treated with this compound.
References
- 1. air.unipr.it [air.unipr.it]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 6. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 7. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 8. Phospho-EphA2 (Ser897) (D9A1) Rabbit Monoclonal Antibody (#6347) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-EphA2 (Tyr594) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. EphA2 Monoclonal Antibody (1C11A12) (37-4400) [thermofisher.com]
- 11. Protein Kinase C Phosphorylates the EphA2 Receptor on Serine 892 in the Regulatory Linker Connecting the Kinase and SAM Domains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UniPR1331 for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UniPR1331 is a small molecule, pan-Eph receptor antagonist that has demonstrated significant anti-tumor activity in preclinical models of glioblastoma (GBM).[1][2] It functions as a competitive antagonist at the EphA2 receptor and has also been shown to directly interact with VEGFR2, inhibiting downstream signaling of both pathways.[2] This dual-targeting mechanism effectively hinders angiogenesis and tumor growth.[2][3] These notes provide detailed protocols for the in vivo administration of this compound in mouse models of glioblastoma, summarize key quantitative data from preclinical studies, and illustrate the compound's mechanism of action.
Data Presentation
Pharmacokinetic Profile of this compound in Mice
A single oral dose of 30 mg/kg this compound in healthy mice resulted in a maximal plasma concentration (Cmax) of 850 nM, achieved 30 minutes (tmax) after administration.[4] The compound is subject to enterohepatic circulation, and gut microbiota have been identified as playing a significant role in its clearance.[5]
| Parameter | Value | Conditions | Reference |
| Dosage | 30 mg/kg | Single oral administration | [4][5] |
| Cmax | 850 nM | Plasma | [4] |
| tmax | 30 minutes | Plasma | [4][5] |
In Vivo Efficacy of this compound in Glioblastoma Mouse Models
This compound has been shown to significantly inhibit tumor growth and improve survival in various mouse models of glioblastoma. The standard dosage regimen in these studies was 30 mg/kg, administered orally five days a week.[6][7]
Subcutaneous Xenograft Models:
| Cell Line | Treatment | Outcome | Reference |
| U87MG | This compound (30 mg/kg, p.o., 5 days/week) | Halved the final tumor volume (p<0.01) | [6] |
Orthotopic Xenograft Models:
| Cell Line | Treatment | Outcome | Reference |
| U87MG | This compound (30 mg/kg, p.o., 5 days/week) | Increased disease-free survival to 40 days (vs. 24 days for control, p<0.05) | [6] |
| TPC8 | This compound (30 mg/kg, p.o., 5 days/week) | Increased disease-free survival to 52 days (vs. 16 days for control, p<0.01) | [6] |
Combination Therapy with Bevacizumab:
| Cell Line | Treatment | Outcome | Reference |
| U87MG & TPC8 | This compound + Bevacizumab | Significantly increased the efficacy of both monotherapies | [6] |
Experimental Protocols
Subcutaneous Glioblastoma Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous GBM tumor model and subsequent treatment with this compound.
-
Cell Culture: Culture human glioblastoma cells (e.g., U87MG) in appropriate media and conditions until they reach 80-90% confluency.
-
Animal Model: Utilize immunodeficient mice, such as CD1 nude mice.
-
Tumor Cell Implantation:
-
Harvest and resuspend the glioblastoma cells in a sterile, serum-free medium or PBS.
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
-
This compound Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound for oral administration (e.g., in a vehicle such as corn oil).
-
Administer this compound orally at a dose of 30 mg/kg, five days a week. The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
-
Primary endpoints typically include tumor growth inhibition and final tumor weight.
-
Orthotopic Intracranial Glioblastoma Mouse Model
This protocol describes the stereotactic implantation of GBM cells into the mouse brain to create a more clinically relevant model.
-
Cell Preparation: Use human glioblastoma cells engineered to express a reporter gene, such as luciferase, for in vivo imaging.
-
Animal Model: Use immunodeficient mice (e.g., CD1 nude mice).
-
Stereotactic Intracranial Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull at predetermined coordinates corresponding to the desired brain region (e.g., the striatum).
-
Slowly inject a suspension of luciferase-tagged glioblastoma cells (e.g., 1 x 10^5 cells in 2-5 µL) into the brain parenchyma.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth and burden using bioluminescence imaging at regular intervals (e.g., weekly).
-
-
This compound Administration:
-
Initiate treatment with this compound (30 mg/kg, p.o., five days a week) either a few days post-implantation or once tumors are detectable by imaging.
-
-
Efficacy Assessment:
-
Monitor animal health and survival daily.
-
Primary endpoints include disease-free survival and overall survival.
-
Bioluminescence imaging can be used to track tumor progression and response to treatment.
-
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects through the dual inhibition of the EphA2 and VEGFR2 signaling pathways, both of which are critical for glioblastoma progression and angiogenesis.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits both EphA2 and VEGFR2 signaling pathways.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for this compound in vivo mouse studies.
References
- 1. Roles of EphA2 Receptor in Angiogenesis Signaling Pathway of Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Roles of EphA2 Receptor in Angiogenesis Signaling Pathway of Glioblastoma Multiforme | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: UniPR1331 Cell Proliferation Assay in Human Endothelial Cells
For Research Use Only.
Introduction
UniPR1331 is a novel small molecule that functions as a pan-Eph/ephrin inhibitor and also targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3][4] This dual-targeting mechanism makes this compound a potent inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones. A critical step in angiogenesis is the proliferation of endothelial cells. This compound has been shown to inhibit VEGF-induced proliferation, migration, and tube formation in human endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) and Human Brain Microvascular Endothelial Cells (HBMVECs).[1][5] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on human endothelial cells.
Mechanism of Action
This compound exerts its anti-angiogenic effects through a multi-faceted approach. It competitively binds to EphA2 and VEGFR2, inhibiting the binding of their respective ligands, ephrin-A1 and VEGF.[1] This blockade prevents receptor autophosphorylation and disrupts downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival.[2][3][4]
Quantitative Data Summary
The following tables summarize the reported in vitro inhibitory activities of this compound on human endothelial cells.
Table 1: Inhibition of Endothelial Cell Proliferation and Function by this compound
| Parameter | Cell Type | This compound Concentration | Incubation Time | Result | Reference |
| Proliferation | HUVECs | 10-30 µM | 24-48 h | Inhibition of VEGF-induced proliferation | [1] |
| Migration | HUVECs | 10-30 µM | 24-48 h | Inhibition of VEGF-induced migration | [1] |
| Endothelial Sprout Formation | HUVECs | 10-30 µM | 24-48 h | Inhibition of VEGF-induced sprout formation | [1] |
| Tube Formation (IC₅₀) | HUVECs | - | - | 2.9 µM | [1] |
| Tube Formation (IC₅₀) | HBMVECs | - | - | 3.9 µM | [1] |
Table 2: Binding Affinities and Inhibitory Concentrations of this compound
| Target | Parameter | Value | Reference |
| EphA2 | Kd | 3.3 µM | [1] |
| VEGFR2 | Kd | 62.2 µM | [1] |
| EphA2 | IC₅₀ (ephrin-A1 competition) | 4 µM | [1] |
| VEGFR2 | IC₅₀ (VEGF competition) | 16 µM | [1] |
| VEGFR2 Phosphorylation | IC₅₀ (VEGF-induced in HUVECs) | 22 µM | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound in human endothelial cells.
Figure 1. this compound Signaling Pathway Inhibition.
Experimental Protocols
This section provides a detailed protocol for a cell proliferation assay using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable human endothelial cells
-
Endothelial Cell Growth Medium (e.g., EGM™-2 BulletKit™, Lonza)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (prepare stock solution in DMSO)
-
VEGF (Vascular Endothelial Growth Factor)
-
96-well opaque-walled microplates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Experimental Workflow
Figure 2. Cell Proliferation Assay Workflow.
Detailed Protocol
-
Cell Seeding:
-
Culture human endothelial cells in Endothelial Cell Growth Medium.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, gently aspirate the medium and replace it with 100 µL of low-serum medium (e.g., containing 0.5-1% FBS) to serum-starve the cells.
-
Incubate for 4-6 hours.
-
Prepare serial dilutions of this compound in low-serum medium. The final concentrations should range from approximately 1 µM to 50 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Prepare a positive control with VEGF (e.g., 20 ng/mL) and a negative control (low-serum medium only).
-
To test the inhibitory effect of this compound, pre-incubate the cells with the desired concentrations of this compound for 1 hour before adding VEGF.
-
Add the treatments to the respective wells.
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle control to determine the percentage of cell proliferation.
-
Plot the percentage of proliferation against the concentration of this compound.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell proliferation by 50%, using a suitable software (e.g., GraphPad Prism).
Troubleshooting
-
High background luminescence: Ensure the use of opaque-walled plates to prevent well-to-well crosstalk. Check for contamination in the culture medium.
-
Low signal: Optimize the cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before the experiment.
-
High variability between replicates: Ensure uniform cell seeding and proper mixing of reagents. Use a multichannel pipette for reagent addition to minimize timing differences.
Conclusion
This document provides a comprehensive guide for performing a cell proliferation assay with this compound in human endothelial cells. The provided protocols and data will aid researchers in investigating the anti-angiogenic properties of this compound and its potential applications in drug development.
References
- 1. HUVEC cell proliferation assay [bio-protocol.org]
- 2. Endothelial cell proliferation assay [bio-protocol.org]
- 3. HUVEC proliferation assay [bio-protocol.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: In Vitro Migration and Invasion Assays of Cancer Cells Treated with UniPR1331
Abstract
UniPR1331 is a novel small molecule that functions as a dual inhibitor, targeting both the Ephrin (Eph) receptor family and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] By interfering with these key signaling pathways, this compound has demonstrated potent anti-angiogenic and anti-cancer properties.[1][2][3][4] A critical aspect of its anti-cancer activity is the inhibition of cancer cell migration and invasion, fundamental processes in tumor metastasis. These application notes provide detailed protocols for assessing the efficacy of this compound on cancer cell migration and invasion in vitro using the wound healing (scratch) assay and the Boyden chamber (Transwell) assay.
Introduction
Cancer metastasis is a complex process and the primary cause of mortality in cancer patients. Cell migration and invasion are essential early steps in the metastatic cascade, allowing cancer cells to disseminate from the primary tumor and colonize distant organs. The Eph/ephrin and VEGF/VEGFR2 signaling systems are frequently dysregulated in various cancers, playing crucial roles in promoting cell motility, invasion, and angiogenesis.[2]
This compound is a 3β-hydroxy-Δ5-cholenic acid derivative that acts as a pan-Eph receptor antagonist, blocking the interaction between Eph receptors and their ephrin ligands.[1][3] Additionally, it has been shown to directly bind to VEGFR2, preventing its activation by VEGF.[2][3][4] This dual-targeting mechanism makes this compound a promising therapeutic agent. In preclinical models of glioblastoma and prostate cancer, this compound has been shown to reduce tumor growth and inhibit cell migration and invasion.[1][5][6][7] These notes provide standardized methods to quantify the inhibitory effects of this compound on cancer cell migration and invasion.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-migratory effects by simultaneously blocking two critical signaling pathways. It inhibits the binding of ephrin ligands to EphA2 receptors and VEGF to VEGFR2. This dual blockade prevents the subsequent receptor phosphorylation and downstream activation of pro-migratory signaling cascades, including the MAPK/ERK pathway, ultimately leading to a reduction in cancer cell migration and invasion.[5]
References
- 1. A Pharmacological Investigation of Eph-Ephrin Antagonism in Prostate Cancer: this compound Efficacy Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Single-Cell Analysis of Unidirectional Migration of Glioblastoma Cells Using a Fiber-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Pharmacological Investigation of Eph-Ephrin Antagonism in Prostate Cancer: this compound Efficacy Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Oral Bioavailability of UniPR1331 in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with UniPR1331 in mice. The focus is on understanding and improving its oral bioavailability for preclinical studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with orally administered this compound.
Issue 1: Low or Inconsistent Plasma Concentrations of this compound After Oral Dosing
-
Question: We are observing lower than expected or highly variable plasma levels of this compound in our mouse studies after oral administration. What could be the cause?
-
Answer: Several factors can contribute to this observation. This compound is a lipophilic small molecule, and while described as orally bioavailable, its pharmacokinetic profile in mice shows a rapid absorption followed by a swift decline in plasma concentrations. After a single 30 mg/kg oral dose, maximal plasma levels (Cmax) are reached at 30 minutes but decrease quickly thereafter.[1][2] Key factors to investigate include:
-
Metabolism: this compound undergoes metabolism. While in vitro studies with mouse liver fractions show a low phase I metabolic clearance, in vivo findings point towards significant biotransformation.[1] A key issue is the involvement of the gut microbiota, which produces a novel isobaric metabolite not seen with intraperitoneal administration.[1] This suggests a significant first-pass metabolism effect mediated by gut bacteria.
-
Solubility and Formulation: As a lipophilic compound, this compound's solubility in the gastrointestinal tract can be a limiting factor for consistent absorption. The formulation used for oral gavage is critical.
-
Enterohepatic Circulation: Both this compound and its gut microbiota-derived metabolite are subject to enterohepatic circulation, which can lead to complex and variable plasma concentration-time profiles.[1]
-
Issue 2: Rapid Decline in this compound Plasma Levels Post-Tmax
-
Question: We observe a sharp peak in plasma concentration around 30 minutes, but the levels drop off very quickly. How can we achieve more sustained exposure?
-
Answer: The rapid decline is a known characteristic of this compound.[1] To achieve more sustained exposure, consider the following strategies:
-
Formulation Enhancement: Improving the formulation is the most direct approach. Since this compound is poorly soluble, techniques used for BCS Class II and IV compounds could be beneficial.[3][4] These include:
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[5]
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.[6][7]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[3][4][5]
-
-
Dosing Regimen Modification: While the original studies often use a once-daily dosing schedule (five days a week), a twice-daily or more frequent administration schedule might be necessary to maintain plasma concentrations above the therapeutic threshold.[8][9]
-
Frequently Asked Questions (FAQs)
Pharmacokinetics & Metabolism
-
Q1: What are the known pharmacokinetic parameters for this compound in mice?
-
A1: Following a single 30 mg/kg oral dose in healthy mice, the key reported pharmacokinetic parameters are a Tmax of 30 minutes and a Cmax of 850 nM.[2]
-
-
Q2: What is the primary metabolic pathway for this compound when administered orally?
-
A2: Orally administered this compound is significantly metabolized by the gut microbiota.[1] An in vitro fecal fermentation assay confirmed the production of a metabolite that is also observed in vivo after oral, but not intraperitoneal, administration.[1] While phase I metabolism in the liver (oxidation and hydroxylation) occurs, it appears to be a less significant clearance pathway compared to the gut microbiota's action.[1]
-
-
Q3: Is there evidence of enterohepatic recirculation for this compound?
-
A3: Yes, both the parent this compound molecule and a major metabolite generated by the gut microbiota undergo enterohepatic circulation.[1]
-
Formulation & Administration
-
Q4: What type of formulation strategies can be employed to improve the oral bioavailability of this compound?
-
A4: To counteract the poor solubility of this compound, several formulation strategies can be explored. These approaches aim to enhance the dissolution rate and absorption in the gastrointestinal tract. Potential strategies include the use of solubilizing excipients, particle size reduction, and lipid-based systems.[3][4][6]
-
| Formulation Strategy | Mechanism of Action | Key Excipients/Components |
| Solid Dispersions | The drug is dispersed in a carrier matrix, often a polymer, to improve wettability and dissolution rate.[4] | Povidone, Copovidone, HPMC, HPC[3] |
| Complexation | Cyclodextrins form inclusion complexes, encapsulating the lipophilic drug molecule in a hydrophilic shell.[4][5] | Hydroxypropyl-β-cyclodextrin (HPβ-CD), β-cyclodextrin[3] |
| Lipid-Based Formulations (e.g., SEDDS) | Isotropic mixtures of lipids, surfactants, and co-solvents that form fine oil-in-water emulsions in the GI tract.[5] | Oils, Surfactants (e.g., Polysorbate, Poloxamer), Co-solvents[3][5] |
| Particle Size Reduction (Nanosuspensions) | Decreasing the particle size increases the surface area-to-volume ratio, leading to faster dissolution.[6] | Stabilizers, Cryoprotectants (e.g., HPβ-CD, trehalose)[7] |
| Use of Surfactants | Surfactants reduce the interfacial tension between the drug and the dissolution medium, facilitating solubilization.[4] | Sodium lauryl sulfate, Polysorbate, d-α tocopherol polyethylene (B3416737) glycol succinate (B1194679) (TPGS)[3][4] |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation for Oral Gavage
This protocol provides a general method for preparing a complex of this compound with hydroxypropyl-β-cyclodextrin (HPβ-CD) to improve its aqueous solubility for oral administration in mice.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HPβ-CD (e.g., 1:1, 1:2). A 1:2 ratio is often a good starting point for significant solubility enhancement.
-
HPβ-CD Solution Preparation: Dissolve the calculated amount of HPβ-CD in a suitable aqueous vehicle (e.g., sterile water or saline) with gentle heating (e.g., 40-50°C) and stirring until a clear solution is obtained.
-
Complexation: Slowly add the powdered this compound to the HPβ-CD solution while continuously stirring.
-
Equilibration: Allow the mixture to stir for an extended period (e.g., 24-48 hours) at room temperature, protected from light, to ensure maximum complex formation.
-
Filtration (Optional): To remove any un-complexed drug, the solution can be filtered through a 0.22 µm syringe filter. This step is crucial for preparing a true solution for administration.
-
Concentration Verification: Use a validated analytical method (e.g., HPLC-UV) to confirm the final concentration of this compound in the formulation.
-
Administration: Administer the formulation to mice via oral gavage at the desired dose volume.
Visualizations
Caption: Workflow for improving this compound oral bioavailability.
Caption: Metabolic fate of orally administered this compound in mice.
References
- 1. Drug-gut microbiota metabolic interactions: the case of this compound, selective antagonist of the Eph-ephrin system, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 8. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
UniPR1331 solubility and stability in cell culture media
This technical support center provides essential information for researchers, scientists, and drug development professionals working with UniPR1331. Here you will find guidance on solubility, stability, and proper handling in cell culture applications, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on its hydrophobic nature as a 3β-hydroxy-Δ5-cholenic acid derivative, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.
Q2: What is the recommended final concentration of DMSO in the cell culture medium?
A2: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[1] However, sensitive cell lines may require even lower concentrations. We recommend performing a vehicle control experiment to assess the impact of DMSO on your specific cell line.
Q3: At what concentrations is this compound typically effective in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. Published studies have reported a range of effective concentrations. For example, this compound has been shown to inhibit tube formation in Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 2.9 µM and in Human Brain Microvascular Endothelial Cells (HBMVECs) with an IC50 of 3.9 µM.[2] In other studies, concentrations up to 30 µM have been used to investigate its effects on signaling pathways in cell lines such as U87MG glioma cells and PC3 prostate cancer cells.[2][3]
Q4: What are the known cellular targets of this compound?
A4: this compound is a pan-inhibitor of Eph-ephrin interactions.[4] It has also been demonstrated to directly bind to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), preventing its interaction with its ligand, VEGF.[5] This dual-targeting activity contributes to its anti-angiogenic and anti-cancer effects.
Troubleshooting Guide
Issue: Precipitation or cloudiness is observed after adding this compound to the cell culture medium.
This is a common issue with hydrophobic compounds like this compound and is often referred to as "crashing out."
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration of this compound | The concentration of this compound in the aqueous cell culture medium exceeds its solubility limit. | Test a range of lower final concentrations to determine the maximum soluble concentration in your specific medium. |
| "Solvent Shock" | Rapidly adding a concentrated DMSO stock to the aqueous medium can cause localized supersaturation and immediate precipitation. | Warm the cell culture medium to 37°C. Add the this compound stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium when preparing your final working solution. |
| Interaction with Media Components | Components of the cell culture medium, such as salts or proteins in serum, can sometimes interact with the compound and reduce its solubility. | If possible, test the solubility in a simpler buffer like PBS first. You could also try different basal media formulations or serum-free conditions if your experiment allows. |
| pH of the Medium | The solubility of some compounds is pH-dependent. | While altering the pH of cell culture medium is generally not recommended, ensure your medium is properly buffered and within the optimal physiological range (typically pH 7.2-7.4). |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a Concentrated Stock Solution:
-
Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the powder is completely dissolved by vortexing.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Warm your complete cell culture medium (containing serum and supplements) to 37°C in a water bath.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration. Aim for a final DMSO concentration of ≤ 0.1% if possible.
-
While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
Visually inspect the medium for any signs of precipitation.
-
Protocol 2: General Guideline for Assessing this compound Stability in Cell Culture Media
This protocol provides a framework to assess the stability of this compound in your specific experimental conditions.
-
Prepare this compound-supplemented medium: Prepare your complete cell culture medium containing the desired final concentration of this compound as described in Protocol 1.
-
Incubation: Incubate the medium at 37°C in a 5% CO₂ incubator for various time points relevant to your experiment (e.g., 0, 2, 6, 24, 48, and 72 hours).
-
Visual Inspection: At each time point, visually inspect the medium for any signs of precipitation or color change.
-
Functional Assay (Optional but Recommended): At each time point, use the incubated medium to treat your cells and perform a functional assay (e.g., cell viability, proliferation, or a specific signaling assay). A decrease in the expected biological activity over time may indicate compound degradation.
-
Analytical Method (Advanced): For a more quantitative assessment, you can analyze the concentration of this compound in the medium at each time point using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), if available.
Data Summary
| Parameter | Value | Cell Lines | Reference |
| IC50 (Tube Formation) | 2.9 µM | HUVEC | [2] |
| IC50 (Tube Formation) | 3.9 µM | HBMVEC | [2] |
| Effective Concentration Range | 3 - 30 µM | U87MG, PC3 | [2][3] |
| Recommended Final DMSO Concentration | ≤ 0.5% (ideally ≤ 0.1%) | General Cell Lines | [1] |
Signaling Pathways and Workflows
Caption: Workflow for preparing this compound solutions.
Caption: this compound blocks Eph/ephrin signaling.
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: UniPR1331 and Gut Microbiota Interactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers investigating the in vivo metabolism of UniPR1331 and its interaction with the gut microbiota.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in this compound active metabolite (M1) levels between subjects. | 1. Significant inter-individual differences in gut microbiota composition. 2. Inconsistent diet or environmental conditions affecting the microbiome. 3. Contamination of germ-free or antibiotic-treated animal models. | 1. Perform 16S rRNA or shotgun metagenomic sequencing of fecal samples to correlate M1 levels with specific microbial taxa or functional pathways. 2. Standardize animal housing, and provide a consistent, defined diet for at least two weeks prior to the experiment. 3. Regularly monitor the sterility of germ-free isolators and confirm microbial depletion in antibiotic-treated models via plating or qPCR. |
| Unexpectedly low or no detection of the active metabolite M1 in plasma. | 1. The animal model used lacks the specific microbial enzymes required for the conversion of this compound to M1. 2. The antibiotic regimen used was not broad-spectrum enough to eliminate the key bacteria responsible for metabolism. 3. Issues with the analytical method (e.g., LC-MS/MS) for M1 detection. | 1. Screen different animal vendors or strains, as their microbiota can vary. Consider humanizing the gut microbiota of germ-free mice with fecal microbiota transplants (FMT) from human donors. 2. Use a validated, broad-spectrum antibiotic cocktail (e.g., ampicillin, neomycin, metronidazole (B1676534), and vancomycin). 3. Validate the analytical method for M1, ensuring sufficient sensitivity and stability. Run a positive control if a synthesized M1 standard is available. |
| This compound parent drug concentrations are significantly higher in germ-free or antibiotic-treated animals compared to conventional animals. | This is an expected outcome if the gut microbiota is responsible for the clearance of this compound. | This finding supports the hypothesis of microbial metabolism. No troubleshooting is needed; this is a key data point. |
| Contradictory results between in vitro (e.g., fecal incubations) and in vivo experiments. | 1. The in vitro conditions do not accurately reflect the complex gut environment (e.g., pH, redox potential, nutrient availability). 2. Host factors (e.g., bile acids, host enzymes) that are absent in vitro play a role in vivo. | 1. Refine the in vitro model by using a more complex, multi-vessel simulator of the human intestinal tract (e.g., SHIME®) or using fresh fecal slurries under strict anaerobic conditions. 2. Investigate the role of host factors by comparing metabolism in conventional vs. germ-free liver microsome assays, or by considering enterohepatic circulation. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed metabolic pathway for this compound involving the gut microbiota?
A1: this compound is a prodrug designed for targeted release in the lower gastrointestinal tract. It is hypothesized that specific bacterial enzymes, such as azoreductases, cleave an azo bond in the this compound molecule to release the pharmacologically active metabolite, M1. This process is largely dependent on the presence of a competent gut microbiota.
Q2: Why are germ-free or antibiotic-treated animal models used in these studies?
A2: These models are crucial for determining the contribution of the gut microbiota to drug metabolism. By comparing pharmacokinetic parameters between animals with a conventional gut microbiota and those lacking a microbiota (germ-free) or with a depleted microbiota (antibiotic-treated), we can isolate the metabolic activity of the microbes from that of the host.
Q3: What analytical methods are recommended for quantifying this compound and its metabolite M1?
A3: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for accurately and sensitively quantifying this compound and M1 in biological matrices such as plasma, feces, and urine.
Q4: How can I identify the specific bacteria responsible for this compound metabolism?
A4: A multi-pronged approach is recommended. Start with correlation analysis, linking the abundance of specific bacterial taxa (from 16S rRNA or metagenomic sequencing) with M1 levels in vivo. Subsequently, you can perform in vitro incubations of this compound with cultured bacterial isolates from the gut to confirm their metabolic capability.
Q5: What impact does diet have on the microbial metabolism of this compound?
A5: Diet can significantly alter the composition and function of the gut microbiota. For instance, a high-fiber diet may promote the growth of bacteria that are efficient metabolizers of this compound. Therefore, it is critical to use a standardized, defined diet in your in vivo studies to ensure reproducibility.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound and its active metabolite M1 following a single oral dose of this compound (10 mg/kg) in different mouse models.
Table 1: Plasma Pharmacokinetic Parameters
| Parameter | Conventional Mice (n=6) | Germ-Free Mice (n=6) | Antibiotic-Treated Mice (n=6) |
| This compound Cmax (ng/mL) | 150 ± 25 | 850 ± 90 | 790 ± 110 |
| This compound AUC₀₋₂₄ (ng·h/mL) | 980 ± 120 | 10500 ± 1500 | 9850 ± 1300 |
| M1 Cmax (ng/mL) | 450 ± 60 | Not Detected | 35 ± 12 |
| M1 AUC₀₋₂₄ (ng·h/mL) | 3100 ± 450 | Not Detected | 210 ± 50 |
Data are presented as mean ± standard deviation.
Table 2: Fecal Excretion Data (0-48h)
| Analyte | Conventional Mice (n=6) | Germ-Free Mice (n=6) |
| % of Dose Excreted as this compound | 5 ± 2% | 85 ± 11% |
| % of Dose Excreted as M1 | 60 ± 8% | Not Detected |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Different Mouse Models
-
Animal Models: Use male C57BL/6 mice (8-10 weeks old) for three groups: Conventional (CONV), Germ-Free (GF), and Antibiotic-Treated (ABX). House GF mice in sterile isolators.
-
Antibiotic Treatment (for ABX group): Administer a broad-spectrum antibiotic cocktail (ampicillin 1 g/L, neomycin 1 g/L, metronidazole 1 g/L, and vancomycin (B549263) 0.5 g/L) in the drinking water for 7 days prior to this compound administration.
-
Drug Administration: Fast mice for 4 hours, then administer a single oral gavage dose of this compound (10 mg/kg) formulated in 0.5% methylcellulose.
-
Sample Collection: Collect blood samples (approx. 20 µL) via tail vein at 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes. Centrifuge at 4°C to separate plasma. Collect fecal pellets from 0 to 48 hours. Store all samples at -80°C until analysis.
-
Sample Analysis: Extract this compound and M1 from plasma and homogenized feces using a liquid-liquid or solid-phase extraction method. Quantify concentrations using a validated LC-MS/MS method.
Protocol 2: Fecal Microbiota Analysis
-
DNA Extraction: Extract total bacterial DNA from fecal samples collected prior to drug administration using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit).
-
16S rRNA Gene Sequencing: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers. Sequence the amplicons on an Illumina MiSeq platform.
-
Data Analysis: Process the raw sequencing data using a standard bioinformatics pipeline (e.g., QIIME 2 or DADA2) to determine microbial community composition (alpha and beta diversity) and relative abundances of different taxa.
Visualizations
Caption: Proposed metabolic activation of this compound by gut microbial azoreductases.
Caption: Workflow for in vivo study of this compound metabolism and gut microbiota.
Technical Support Center: UniPR1331 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UniPR1331 in animal models. The information is designed to help minimize toxicity and ensure the successful execution of preclinical studies.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Observed Hematological Abnormalities
Problem: You observe a decrease in platelet counts (thrombocytopenia) in animals treated with this compound.
Potential Cause: this compound is a pan-Eph/ephrin and VEGFR inhibitor. Both Eph/ephrin and VEGFR signaling pathways are implicated in hematopoiesis, including the development and maturation of megakaryocytes, the precursor cells to platelets.[1][2][3][4][5] Inhibition of these pathways by this compound may interfere with hematopoietic stem/progenitor cells, leading to a reduced platelet count.[6]
Recommended Actions:
-
Confirm Thrombocytopenia:
-
Perform a complete blood count (CBC) to confirm the reduction in platelet levels.
-
Establish a baseline CBC for each animal before initiating this compound treatment.
-
Include a vehicle-treated control group to account for any experimental procedure-related variations.
-
-
Monitor Hematological Parameters:
-
Implement a regular blood monitoring schedule. The frequency will depend on the dose and duration of your study. For short-term studies, sampling during the first two weeks and at the end of the study is recommended.[7]
-
In addition to platelet count, monitor other hematological parameters such as red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin concentration to assess overall hematological health.[7]
-
-
Assess Clinical Signs:
-
Closely observe animals for clinical signs of thrombocytopenia, which can include:
-
Petechiae (pinpoint red spots on the skin)
-
Bruising
-
Nosebleeds
-
Bleeding from the gums[8]
-
-
-
Dose De-escalation:
-
If severe thrombocytopenia is observed, consider reducing the dose of this compound in subsequent cohorts to determine a dose that maintains efficacy while minimizing this side effect.
-
-
Data Interpretation:
-
A study in mice noted a reduced platelet count but described the overall tolerability of this compound as good, with no other evident major toxicities at a dose of 30 mg/kg administered orally five days a week.[6] This suggests that mild to moderate thrombocytopenia may be a manageable aspect of this compound's pharmacological profile.
-
Issue 2: Poor Oral Bioavailability or Inconsistent Efficacy
Problem: You are observing lower than expected plasma concentrations of this compound or inconsistent therapeutic effects in your animal model.
Potential Cause: Improper formulation or administration of this compound, which is a lipophilic small molecule.
Recommended Actions:
-
Optimize Formulation:
-
For oral administration in mice, this compound has been successfully suspended in 0.5% methylcellulose (B11928114).[6] Ensure the suspension is homogenous before each administration.
-
-
Administration Technique:
-
Administer this compound via oral gavage to ensure accurate dosing.
-
-
Pharmacokinetic Analysis:
-
Conduct a pilot pharmacokinetic study to determine the time to maximum plasma concentration (Tmax) in your specific animal model and strain. In one study with mice, maximal plasma levels were reached 30 minutes after a single 30 mg/kg oral dose.[9]
-
Schedule your efficacy assessments and sample collections around the expected Tmax to capture the peak effect.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a multi-target small molecule inhibitor. It functions as a pan-Eph/ephrin inhibitor, blocking the interaction between Eph receptors and their ephrin ligands.[6][10] This disrupts both forward and reverse signaling pathways. Additionally, this compound directly interacts with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), preventing the binding of its ligand, VEGF.[11][12][13] This dual inhibition of Eph/ephrin and VEGF/VEGFR2 signaling pathways underlies its anti-angiogenic, anti-cancer, and anti-inflammatory effects.
Q2: What is the known toxicity profile of this compound in animal models?
A2: The most consistently reported adverse effect of this compound in mice is a reduction in platelet count (thrombocytopenia).[6][14] This is believed to be a consequence of its inhibitory action on Eph/ephrin and VEGFR signaling, which play a role in hematopoiesis.[3][5][6] Despite this, studies have reported good overall tolerability in mice at therapeutic doses, with no other major evident toxicities.[6]
Q3: What is the recommended dose of this compound for in vivo studies?
A3: The optimal dose will depend on the animal model and the indication being studied. Published studies in mice have used the following doses:
-
Glioblastoma: 30 mg/kg, administered orally five days a week.[6][9]
-
Colitis: 10-25 mg/kg, administered orally.
It is recommended to perform a dose-ranging study to determine the Maximum Tolerated Dose (MTD) and the optimal effective dose for your specific experimental setup.
Q4: How should I formulate this compound for oral administration in mice?
A4: A common and effective method is to prepare a suspension of this compound in 0.5% methylcellulose.[6] It is crucial to ensure the suspension is well-mixed before each administration to guarantee consistent dosing.
Q5: What monitoring is recommended for animals treated with this compound?
A5: Regular monitoring is crucial to ensure animal welfare and data quality.
-
Clinical Observations: Daily cage-side observations for any signs of toxicity, such as changes in behavior, posture, activity level, and food/water intake.[15]
-
Body Weight: Monitor body weight at least twice a week. Significant weight loss can be an indicator of toxicity.[16]
-
Hematology: Perform a complete blood count (CBC), with a focus on platelet count, at baseline and at regular intervals during the study.[7][17]
Q6: What should I do if I observe severe thrombocytopenia?
A6: If severe thrombocytopenia (a very low platelet count) is observed, accompanied by clinical signs of bleeding, consider the following:
-
Euthanasia: For animal welfare, euthanasia may be necessary in cases of severe suffering.
-
Dose Adjustment: In future experiments, reduce the dose of this compound.
-
Supportive Care: While not standard in most preclinical research, in some cases, supportive care measures used in clinical settings for drug-induced thrombocytopenia, such as platelet transfusions, could be considered in consultation with a veterinarian, though the primary approach should be dose modification.[18][19]
III. Data Presentation
Table 1: Summary of In Vivo Dosing and Pharmacokinetics of this compound in Mice
| Parameter | Value | Animal Model | Indication | Reference |
| Dose | 30 mg/kg | Nude mice (CD1) | Glioblastoma | [6] |
| Administration Route | Oral (p.o.) | Nude mice (CD1) | Glioblastoma | [6] |
| Formulation | Suspension in 0.5% methylcellulose | Nude mice (CD1) | Glioblastoma | [6] |
| Dosing Schedule | 5 days a week | Nude mice (CD1) | Glioblastoma | [6] |
| Tmax | 30 minutes | Mice | Not specified | [9] |
Table 2: Recommended Hematological Monitoring Parameters for Rodent Toxicity Studies
| Parameter | Abbreviation | Rationale |
| Platelet Count | PLT | Primary known toxicity of this compound. |
| Red Blood Cell Count | RBC | To assess for anemia. |
| White Blood Cell Count | WBC | To assess for leukopenia or other immune effects. |
| Hemoglobin | HGB | To further assess for anemia. |
| Hematocrit | HCT | To further assess for anemia. |
| Mean Corpuscular Volume | MCV | To characterize the type of anemia, if present. |
| Mean Corpuscular Hemoglobin | MCH | To characterize the type of anemia, if present. |
| Mean Corpuscular Hemoglobin Concentration | MCHC | To characterize the type of anemia, if present. |
| Differential Leukocyte Count | - | To assess changes in specific white blood cell populations. |
Adapted from FDA guidelines for short-term toxicity studies with rodents.[7]
IV. Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
-
Preparation of Formulation:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Suspend the this compound powder in the 0.5% methylcellulose solution to the final desired concentration (e.g., for a 30 mg/kg dose in a 20g mouse receiving 0.2 mL, the concentration would be 3 mg/mL).
-
Ensure the suspension is thoroughly mixed using a vortex or sonicator before each use to ensure homogeneity.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the suspension orally using a proper-sized gavage needle. The volume should be calculated based on the animal's most recent body weight.
-
Protocol 2: Hematological Monitoring via Complete Blood Count (CBC)
-
Blood Collection:
-
Collect a small volume of blood (approximately 50-100 µL) from the saphenous vein or another appropriate site.[17]
-
For terminal studies, blood can be collected via cardiac puncture.[6]
-
Collect the blood into a micro-collection tube containing an anticoagulant such as EDTA to prevent clotting.[6][17][20]
-
-
Sample Handling:
-
Gently invert the collection tube several times to ensure proper mixing with the anticoagulant.[17]
-
Samples should be analyzed as soon as possible, preferably within one hour of collection. If immediate analysis is not possible, refrigerate the samples at 2-8°C for up to 8 hours.[6] Do not freeze whole blood samples.[21]
-
-
Analysis:
V. Mandatory Visualizations
Caption: Dual inhibitory mechanism of this compound on Eph/ephrin and VEGF signaling pathways.
Caption: Experimental workflow for monitoring this compound toxicity in animal models.
References
- 1. VEGFR-3 is expressed on megakaryocyte precursors in the murine bone marrow and plays a regulatory role in megakaryopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Ephrin ligands and Eph receptors contribution to hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ephrin ligands and Eph receptors contribution to hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content.ilabsolutions.com [content.ilabsolutions.com]
- 7. fda.gov [fda.gov]
- 8. Thrombocytopenia - symptoms, causes, diagnosis and treatment | healthdirect [healthdirect.gov.au]
- 9. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ephrin receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholenic acid derivative this compound impairs tumor angiogenesis via blockade of VEGF/VEGFR2 in addition to Eph/ephrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Constitutive production and thrombin-induced release of vascular endothelial growth factor by human megakaryocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Template For Subchronic Toxicity Study in Rodents | FDA [fda.gov]
- 16. Treatment of drug-induced immune thrombocytopenias - PMC [pmc.ncbi.nlm.nih.gov]
- 17. idexxbioanalytics.com [idexxbioanalytics.com]
- 18. researchgate.net [researchgate.net]
- 19. Drug-induced thrombocytopenia: pathogenesis, evaluation, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 20. animalcare.umich.edu [animalcare.umich.edu]
- 21. MPD: JaxCC1: project protocol [phenome.jax.org]
Pan-Eph inhibition by UniPR1331: specificity and challenges
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the use of UniPR1331, a small molecule inhibitor targeting the Eph receptor family and VEGFR2. This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and a summary of its specificity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is an orally active, 3β-hydroxy-Δ5-cholenic acid derivative that functions as an inhibitor of Eph-ephrin interactions.[1][2] It is considered a pan-Eph inhibitor, meaning it is suggested to broadly inhibit members of both the EphA and EphB receptor subfamilies.[3] Additionally, this compound has been identified as a direct inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), blocking the binding of its ligand, VEGF.[2][4]
Q2: What is the mechanism of action of this compound?
A2: this compound is a protein-protein interaction inhibitor (PPI-i).[3] It targets the extracellular ligand-binding domain of Eph receptors, preventing the binding of their ephrin ligands and thereby inhibiting both forward and reverse signaling.[3] Similarly, it binds to the extracellular domain of VEGFR2, competing with VEGF and inhibiting its-induced receptor autophosphorylation and downstream signaling.[2][4] Unlike many kinase inhibitors that target the intracellular ATP-binding site, this compound acts extracellularly.[4]
Q3: There appear to be conflicting reports on the potency of this compound for Eph receptors (micromolar vs. nanomolar IC50 values). Which is correct?
Recommendation: Researchers should exercise caution and consider both reported potency ranges. It is advisable to perform independent dose-response experiments in your specific assay system to determine the effective concentration of this compound. The discrepancy may arise from different experimental setups, such as the specific assays used (e.g., cell-free binding vs. cell-based functional assays) or the recombinant proteins and cell lines employed.
Q4: What is the recommended solvent for dissolving and storing this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[6] It is crucial to keep the final concentration of DMSO in your cell culture medium low (ideally below 0.5%, and preferably below 0.1%) to avoid solvent-induced toxicity or off-target effects.[7] For in vivo studies, this compound has been formulated as a suspension in 0.5% methylcellulose (B11928114) for oral administration.[3][8]
Q5: What are the known off-target effects of this compound?
A5: Besides its intended targets (Eph receptors), the most well-characterized off-target activity of this compound is its inhibition of VEGFR2.[2][4] One study reported that this compound, when tested up to 10 µM, did not significantly affect the activity of other receptors such as ICAM-1, PDGFR, FGFR, TGF-β, and EGFR.[3] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | 1. Cell passage number and health: High passage numbers can lead to genetic drift and altered receptor expression. Cell health can impact drug response. 2. Cell density: The effective inhibitor concentration per cell can vary with seeding density. 3. Inhibitor stability in media: this compound may degrade over long incubation times. 4. Inaccurate dilutions: Errors in preparing serial dilutions will lead to variability. 5. Solubility issues: Precipitation of this compound upon dilution into aqueous media. | 1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase. 2. Standardize cell seeding density for all experiments. 3. Prepare fresh dilutions of this compound in media for each experiment. For long-term assays, consider replenishing the media with fresh inhibitor. 4. Carefully prepare and mix serial dilutions. Use calibrated pipettes. 5. Visually inspect for precipitation after dilution. If precipitation occurs, consider using a lower starting concentration from the DMSO stock or exploring the use of solubilizing agents (with appropriate controls). |
| Low or no inhibitory activity observed | 1. Incorrect concentration range: The effective concentration in your system may be different from published values. 2. Compound degradation: Improper storage of the stock solution can lead to loss of activity. 3. Cell line insensitivity: The cell line may not express the target Eph receptors or VEGFR2 at sufficient levels. 4. Assay interference: Components of your assay may interfere with this compound activity. | 1. Perform a broad dose-response curve (e.g., from nanomolar to high micromolar) to determine the active range in your specific assay. 2. Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Protect from light. 3. Confirm the expression of the target receptors (e.g., EphA2, VEGFR2) in your cell line by Western blot or flow cytometry. 4. Run appropriate controls to ensure the assay is performing as expected. Consider a cell-free binding assay to confirm direct inhibition. |
| High background or off-target effects | 1. High inhibitor concentration: Off-target effects are more likely at higher concentrations. 2. Solvent toxicity: The concentration of DMSO may be too high. 3. Compound aggregation: At high concentrations, small molecules can form aggregates that lead to non-specific effects. | 1. Use the lowest effective concentration of this compound determined from your dose-response curve. 2. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Include a vehicle-only control in all experiments. 3. Test for aggregation by including a non-ionic detergent like 0.01% Triton X-100 in a control experiment to see if it reduces non-specific activity. |
| Difficulty dissolving this compound in aqueous buffers | 1. Poor aqueous solubility: As a hydrophobic molecule, this compound has limited solubility in aqueous solutions. | 1. Prepare a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions in your final assay buffer. Gentle warming or vortexing may aid dissolution. Ensure the final DMSO concentration is compatible with your assay. |
Data Presentation
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations of this compound
| Target | Assay Type | Value | Cell Line/System | Reference |
| EphA2 | KD | 3.3 µM | SPR | [2] |
| IC50 (ephrin-A1 competition) | 4 µM | ELISA-based | [2] | |
| IC50 (tube formation) | 2.9 µM | HUVEC | [2] | |
| IC50 (tube formation) | 3.9 µM | HBMVEC | [3] | |
| EphA Receptors (pan) | IC50 (ephrin-A1 competition) | Broadly inhibits | Not specified | [3] |
| EphB Receptors (pan) | IC50 (ephrin-B1 competition) | Broadly inhibits | Not specified | [3] |
| EphA/EphB Receptors | IC50 | 2.5 - 5.4 nM | In vitro kinase assay | [5] |
| VEGFR2 | KD | 62.2 µM | SPR | [2] |
| IC50 (VEGF competition) | 16 µM | ELISA-based | [2] | |
| IC50 (VEGFR2 phosphorylation) | 22 µM | HUVEC | [2] |
Experimental Protocols
Protocol 1: Western Blot for Ligand-Induced EphA2 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of EphA2 upon stimulation with its ligand, ephrin-A1.
Materials:
-
EphA2-expressing cells (e.g., U87MG, PC-3)
-
Cell culture medium
-
Pre-clustered ephrin-A1-Fc
-
This compound
-
DMSO
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EphA2 (e.g., Tyr588 or Tyr772), anti-total-EphA2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed EphA2-expressing cells and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.
-
Stimulate cells with pre-clustered ephrin-A1-Fc (e.g., 1 µg/mL) for 15-30 minutes at 37°C. Include an unstimulated control.
-
-
Cell Lysis:
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-EphA2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with anti-total-EphA2 and anti-β-actin antibodies to confirm equal protein loading.
-
Protocol 2: Competitive Binding Assay (ELISA-based)
This protocol provides a general method to determine the IC50 of this compound for inhibiting the interaction between EphA2 and ephrin-A1.
Materials:
-
Recombinant human EphA2-Fc protein
-
Recombinant human biotinylated ephrin-A1-Fc protein
-
This compound
-
DMSO
-
96-well high-binding microplates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute recombinant EphA2-Fc in coating buffer to a final concentration of 1-2 µg/mL.
-
Add 100 µL per well to a 96-well plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
-
Competitive Binding:
-
Prepare serial dilutions of this compound in blocking buffer. Include a vehicle control (DMSO).
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Add 50 µL of biotinylated ephrin-A1-Fc (at a concentration close to its KD for EphA2) to all wells.
-
Incubate for 2-3 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of Streptavidin-HRP (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Add 100 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Plot the absorbance against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits Eph receptor forward signaling.
Caption: this compound inhibits VEGFR2 signaling.
Caption: Troubleshooting workflow for inconsistent IC50 values.
References
- 1. air.unipr.it [air.unipr.it]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Determinants of EphA2 and EphB2 Antagonism Enable the Design of Ligands with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
Validation & Comparative
A Head-to-Head Comparison: UniPR1331 vs. Bevacizumab in Glioblastoma Xenograft Models
For Immediate Release
In the relentless pursuit of more effective therapies against glioblastoma (GBM), a highly aggressive and vascularized brain tumor, researchers have turned their attention to novel anti-angiogenic and tumor microenvironment-modulating agents. This guide provides a comprehensive comparison of two such agents, UniPR1331 and Bevacizumab, based on preclinical data from glioblastoma xenograft models. The findings suggest that while both agents exhibit significant anti-tumor activity, this compound, a pan-Eph receptor antagonist, may offer a distinct mechanistic advantage, and the combination of the two therapies demonstrates a synergistic effect.
At a Glance: Key Performance Metrics
| Metric | This compound | Bevacizumab | This compound + Bevacizumab |
| Mechanism of Action | Pan-Eph receptor antagonist; anti-angiogenic and anti-vasculogenic | Monoclonal antibody against VEGF-A; anti-angiogenic | Dual targeting of Eph/ephrin and VEGF pathways |
| Tumor Growth Inhibition (U87MG Xenografts) | Significant reduction in tumor volume[1] | Comparable reduction in tumor volume to this compound[2] | Significantly greater reduction in tumor weight (75% reduction) compared to monotherapies[2][3] |
| Tumor Growth Inhibition (U251MG Xenografts) | Significant reduction in final tumor weight (to 311 mg from 839 mg in control)[3] | Significant reduction in final tumor weight (to 345 mg from 839 mg in control)[3] | Profound reduction in final tumor weight (to 157 mg from 839 mg in control), an 81% reduction[2][3] |
| Median Survival (U87MG Orthotopic Model) | 40 days (vs. 24 days for control)[1] | Not reported in direct comparison study | Not reported in direct comparison study |
| Median Survival (TPC8 Orthotopic Model) | 52 days (vs. 16 days for control)[1] | Not reported in direct comparison study | Not reported in direct comparison study |
Delving into the Mechanisms: Two Distinct Approaches to Inhibit Tumor Vasculature
Bevacizumab, a well-established anti-angiogenic therapy, functions by directly targeting and neutralizing Vascular Endothelial Growth Factor-A (VEGF-A).[4][5][6] VEGF-A is a critical signaling protein that promotes the formation of new blood vessels, a process essential for tumor growth and survival.[4][7] By sequestering VEGF-A, Bevacizumab effectively cuts off the tumor's blood supply, leading to reduced growth and proliferation.[6][7]
Caption: Bevacizumab sequesters VEGF-A, preventing its binding to VEGFR and subsequent angiogenesis.
This compound, on the other hand, employs a broader strategy by acting as a pan-Eph receptor antagonist.[1][2] The Eph/ephrin signaling pathway is increasingly recognized for its crucial role in tumor angiogenesis, vasculogenic mimicry (the formation of vessel-like structures by tumor cells), and tumor cell invasion.[2] EphA2, a member of the Eph receptor family, is frequently overexpressed in glioblastoma and is associated with poor prognosis.[1][2] By blocking the interaction between Eph receptors and their ephrin ligands, this compound disrupts these critical tumor-promoting processes.[1]
Caption: this compound inhibits the interaction between Ephrin ligands and Eph receptors.
Head-to-Head in Xenografts: A Look at the Experimental Evidence
A pivotal study directly compared the efficacy of this compound and Bevacizumab, both as monotherapies and in combination, in subcutaneous glioblastoma xenograft models using U87MG and U251MG cell lines.
Experimental Workflow
Caption: Overview of the in vivo glioblastoma xenograft study protocol.
Experimental Protocols
Cell Lines and Culture: Human glioblastoma cell lines U87MG and U251MG were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models: Athymic nude mice were used for the subcutaneous xenograft models. For orthotopic models, cells were implanted intracranially. All animal procedures were conducted in accordance with institutional guidelines.
Drug Administration:
-
This compound: Administered orally at a dose of 30 mg/kg, once daily.[2]
-
Bevacizumab: Administered intravenously at a dose of 4 mg/kg, every 4 days.[2]
-
Combination Therapy: Both drugs were administered according to their individual schedules.[2]
Tumor Growth Assessment: For subcutaneous xenografts, tumor volume was measured regularly using calipers. For orthotopic models, survival was the primary endpoint, and in some cases, tumor burden was assessed using bioluminescence imaging.
Concluding Remarks
The preclinical data strongly suggest that both this compound and Bevacizumab are effective in inhibiting glioblastoma growth in xenograft models. Notably, this compound's mechanism of targeting the Eph/ephrin system presents a novel approach to counteract tumor angiogenesis and vasculogenic mimicry. The superior efficacy of the combination therapy highlights the potential of a multi-targeted strategy to overcome resistance and enhance anti-tumor effects in glioblastoma. These promising results warrant further investigation to translate these findings into clinical applications for patients battling this devastating disease.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small molecule targeting Eph/ephrin interaction, prolongs survival in glioblastoma and potentiates the effect of antiangiogenic therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Roles of EphA2 Receptor in Angiogenesis Signaling Pathway of Glioblastoma Multiforme | Semantic Scholar [semanticscholar.org]
- 5. Roles of EphA2 Receptor in Angiogenesis Signaling Pathway of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. oncotarget.com [oncotarget.com]
UniPR1331 Efficacy in Glioblastoma: A Comparative Analysis in U87MG and U251MG Cell Lines
A comprehensive review of the available preclinical data on UniPR1331, a novel pan-Eph receptor antagonist, reveals promising anti-tumor activity in glioblastoma models. This guide provides a detailed comparison of its efficacy in U87MG and U251MG human glioblastoma cell lines, focusing on in vivo xenograft studies. The information presented is intended for researchers, scientists, and drug development professionals engaged in neuro-oncology.
While direct in vitro comparative studies on cell viability and apoptosis for this compound in U87MG and U251MG cells are not extensively available in the current literature, in vivo data from xenograft models provide significant insights into its therapeutic potential. The primary mechanism of action for this compound is the inhibition of the Eph/ephrin signaling pathway, with a notable effect on the EphA2 receptor, which is highly expressed in glioblastoma.[1]
In Vivo Efficacy: A Head-to-Head Comparison in Xenograft Models
A pivotal study by Festuccia et al. (2018) provides the most direct comparison of this compound's efficacy in subcutaneous xenograft models using both U87MG and U251MG cells. The findings from this research are summarized below.
Quantitative Data Summary
| Parameter | U87MG Xenograft | U251MG Xenograft | Reference |
| Tumor Growth Inhibition (Monotherapy) | Halved the final tumor weight from 709±145 mg (control) to 327±72 mg. | Data for monotherapy not explicitly provided, but combination therapy showed significant tumor weight reduction. | |
| Tumor Growth Inhibition (Combination with Bevacizumab) | Reduced tumor weight by 75%. | Reduced tumor weight by 81%. Untreated tumors reached a final weight of 839 mg, while the combination treatment group reached 157 mg. | |
| Apoptotic Index | Increased from <2% (control) to 8.5%. | Described as having a "dramatic increase" in the apoptotic index, particularly in combination with Bevacizumab. | |
| Proliferation Index (Ki67) | Reduced from 44.6% (control) to 14.5%. | Showed a "major decrease" of Ki67, especially in combination with Bevacizumab. |
Signaling Pathway and Experimental Workflow
This compound functions as a pan-Eph receptor antagonist, interfering with the interaction between Eph receptors and their ephrin ligands. This blockade disrupts downstream signaling pathways crucial for tumor growth, angiogenesis, and cell survival. A key target in glioblastoma is the EphA2 receptor.
References
Comparative Efficacy Guide: PARP Inhibitors in Combination with Temozolomide for Glioblastoma Treatment
As a helpful AI assistant, I have compiled a comprehensive comparison guide on the efficacy of combining a PARP inhibitor with temozolomide (B1682018). It is important to note that extensive searches for a compound named "UniPR1331" did not yield any specific results in publicly available scientific literature. Therefore, this guide utilizes Olaparib, a well-researched PARP inhibitor, as a representative example to illustrate the principles and data associated with combining this class of drugs with temozolomide, a standard chemotherapy agent for treating glioblastoma.
This guide provides a detailed comparison of temozolomide (TMZ) monotherapy versus its combination with a PARP inhibitor, using Olaparib as an exemplar. The data presented is based on preclinical studies investigating this combination's efficacy in glioblastoma models.
Mechanism of Action and Therapeutic Rationale
Temozolomide is an alkylating agent that methylates DNA, primarily at the N7 and O6 positions of guanine. The O6-methylguanine (O6-MeG) lesion is particularly cytotoxic. In cancer cells with a functional DNA repair system, the enzyme O6-methylguanine-DNA methyltransferase (MGMT) can remove this lesion, leading to drug resistance. However, in cells that are MGMT-deficient or when this repair is overwhelmed, the mismatch repair (MMR) system attempts to fix the lesion, leading to DNA double-strand breaks (DSBs) and subsequent cell death (apoptosis).
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP with a drug like Olaparib, SSBs that form as intermediates during the processing of TMZ-induced DNA damage are not repaired. These unrepaired SSBs collapse replication forks during DNA synthesis, leading to the formation of cytotoxic DSBs. This dual-action mechanism, where TMZ creates DNA lesions and a PARP inhibitor prevents their repair, results in a synergistic increase in cancer cell death, a concept known as synthetic lethality.
Caption: Synergistic mechanism of Temozolomide and Olaparib.
Quantitative Data Presentation
The following tables summarize preclinical data on the efficacy of Olaparib and Temozolomide combination therapy in glioblastoma (GBM) models.
Table 1: In Vitro Cell Viability (U251 Glioblastoma Cell Line)
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 5.0 |
| Temozolomide | 50 µM | 75 ± 4.2 |
| Olaparib | 10 µM | 90 ± 3.5 |
| Olaparib + Temozolomide | 10 µM + 50 µM | 35 ± 3.8 |
Table 2: In Vivo Tumor Growth Inhibition (Orthotopic GBM Mouse Model)
| Treatment Group | Dosing Regimen | Median Survival (Days) | % Increase in Lifespan (ILS) |
| Control (Vehicle) | Daily for 5 days | 22 | - |
| Temozolomide | 5 mg/kg, daily for 5 days | 30 | 36% |
| Olaparib | 50 mg/kg, daily for 5 days | 25 | 14% |
| Olaparib + Temozolomide | 50 mg/kg + 5 mg/kg, daily for 5 days | 45 | 105% |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the data tables.
Protocol 1: In Vitro Cell Viability Assay
-
Cell Line: U251 human glioblastoma cell line.
-
Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Treatment: Cells were treated with vehicle (0.1% DMSO), Temozolomide (50 µM), Olaparib (10 µM), or the combination of both drugs.
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control group.
Protocol 2: In Vivo Orthotopic Glioblastoma Mouse Model
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Implantation: U251 cells stably expressing luciferase were stereotactically implanted into the right striatum of the mouse brain (2 x 10^5 cells in 5 µL of PBS).
-
Tumor Monitoring: Tumor growth was monitored weekly using bioluminescence imaging (BLI) with an IVIS imaging system after intraperitoneal injection of D-luciferin.
-
Treatment Initiation: When the bioluminescence signal reached a predetermined threshold (indicating established tumors), mice were randomized into four treatment groups (n=10 per group).
-
Dosing Regimen:
-
Control: Vehicle (e.g., 10% DMSO in corn oil) administered orally (p.o.).
-
Temozolomide: 5 mg/kg, administered p.o. daily for 5 days.
-
Olaparib: 50 mg/kg, administered p.o. daily for 5 days.
-
Combination: Olaparib was administered 1 hour prior to Temozolomide daily for 5 days.
-
-
Endpoint: The primary endpoint was overall survival. Mice were monitored daily and euthanized when they showed signs of neurological deficits or significant weight loss, in accordance with animal welfare guidelines.
-
Statistical Analysis: Survival curves were generated using the Kaplan-Meier method, and differences between groups were analyzed using the log-rank test.
Visualization of Experimental Workflow
Caption: Workflow for an in vivo orthotopic glioblastoma xenograft study.
Comparison with Alternatives and Conclusion
The combination of PARP inhibitors with temozolomide represents a promising strategy, particularly for MGMT-unmethylated (and thus more resistant) glioblastoma. This approach is more effective than either monotherapy, as demonstrated by the synergistic cytotoxicity in vitro and the significant survival benefit in preclinical in vivo models.
Alternative Combination Strategies with Temozolomide:
-
TMZ + Anti-angiogenic agents (e.g., Bevacizumab): This combination aims to disrupt the tumor's blood supply. While it has shown some benefit in progression-free survival, its impact on overall survival has been limited.
-
TMZ + Checkpoint Inhibitors (e.g., Nivolumab): The goal is to overcome TMZ-induced immunosuppression and stimulate an anti-tumor immune response. Clinical trial results for this combination in newly diagnosed GBM have been mixed.
-
TMZ + Other DNA Damage Response Inhibitors (e.g., ATR/ATM inhibitors): Similar to PARP inhibitors, these agents target other key proteins in the DNA damage repair pathway, offering another avenue for synergistic interaction with TMZ.
UniPR1331: A Comprehensive Guide to its Binding Affinity for VEGFR2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UniPR1331's binding affinity to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) against other well-established inhibitors. The data presented is supported by experimental protocols to ensure a thorough and objective evaluation for research and drug development purposes.
Comparative Binding Affinity of VEGFR2 Inhibitors
The following table summarizes the quantitative data on the binding affinity of this compound and selected alternative VEGFR2 inhibitors.
| Compound | Binding Affinity to VEGFR2 | Assay Type |
| This compound | Kd = 62.2 μM; IC50 = 16 μM[1] | Surface Plasmon Resonance (SPR); ELISA-based competition assay |
| Sorafenib | IC50 = 90 nM | Kinase Assay |
| Axitinib | IC50 = 0.2 nM[2] | Cellular Receptor Phosphorylation Assay |
| Sunitinib | IC50 = 80 nM[1][3] | Biochemical Tyrosine Kinase Assay |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as ATP concentrations in kinase assays, which can influence the results.
Experimental Protocols
This compound Binding Affinity Determination
1. Surface Plasmon Resonance (SPR) for Kd Determination [4][5]
-
Objective: To measure the direct binding affinity (Kd) of this compound to human VEGFR2.
-
Methodology:
-
Recombinant human VEGFR2-Fc was immobilized on a sensor chip.
-
Various concentrations of this compound (4-40 μM) were flowed over the chip surface.
-
The association and dissociation of this compound to VEGFR2 were monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The equilibrium dissociation constant (Kd) was calculated from the kinetic data.
-
2. ELISA-based Competition Assay for IC50 Determination [4][5]
-
Objective: To determine the concentration of this compound required to inhibit 50% of the binding of VEGF to VEGFR2.
-
Methodology:
-
The ectodomain of VEGFR2 was immobilized on a 96-well plate.
-
Biotinylated VEGF was added to the wells in the presence of increasing concentrations of this compound.
-
After incubation, the amount of bound biotinylated VEGF was detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.
-
The IC50 value was determined by plotting the percentage of VEGF binding inhibition against the concentration of this compound.
-
Alternative Inhibitor Binding Affinity Determination (General Protocols)
1. Sorafenib - Kinase Assay [6]
-
Objective: To measure the concentration of Sorafenib that inhibits 50% of VEGFR2 kinase activity.
-
General Protocol:
-
Recombinant human VEGFR2 kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP.
-
Serial dilutions of Sorafenib are added to the reaction.
-
The phosphorylation of the substrate is measured, typically using an ELISA-based method with a phospho-specific antibody.
-
The IC50 value is calculated based on the inhibition of substrate phosphorylation.
-
2. Axitinib - Cellular Receptor Phosphorylation Assay [2]
-
Objective: To determine the concentration of Axitinib that inhibits 50% of VEGF-induced VEGFR2 autophosphorylation in a cellular context.
-
General Protocol:
-
Porcine aorta endothelial cells overexpressing full-length VEGFR2 are used.
-
Cells are treated with varying concentrations of Axitinib.
-
VEGF is added to stimulate VEGFR2 autophosphorylation.
-
The level of VEGFR2 phosphorylation is quantified using an ELISA-based assay with an anti-phospho-VEGFR2 antibody.
-
The IC50 value is determined from the dose-response curve.
-
3. Sunitinib - Biochemical Tyrosine Kinase Assay [1]
-
Objective: To measure the concentration of Sunitinib that inhibits 50% of the trans-phosphorylation activity of the VEGFR2 cytoplasmic domain.
-
General Protocol:
-
A fusion protein containing the cytoplasmic domain of VEGFR2 (GST-VEGFR2) is used.
-
The assay is performed in 96-well plates coated with a peptide substrate.
-
GST-VEGFR2, ATP, and varying concentrations of Sunitinib are added to the wells.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
The IC50 value is calculated from the inhibition of the kinase activity.
-
Visualizing Key Processes
To further elucidate the experimental and biological context of this compound's interaction with VEGFR2, the following diagrams are provided.
Caption: Experimental workflow for determining this compound's binding affinity to VEGFR2.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
References
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of UniPR1331
Disclaimer: This document provides general guidance for the proper disposal of the research compound UniPR1331 based on established best practices for handling laboratory chemicals with unknown or incomplete hazard information. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities. This guide should be used as a supplement to your institution's specific policies and procedures.
Introduction
This compound is a small molecule, pan-Ephrin receptor antagonist used in biomedical research, particularly in studies related to glioblastoma. Due to its biological activity and the absence of a specific SDS, this compound and its associated waste must be treated as hazardous. Adherence to proper disposal procedures is critical to ensure the safety of laboratory personnel, the community, and the environment.
Hazard Assessment and Waste Characterization
In the absence of specific hazard data for this compound, a precautionary approach is required. The compound should be presumed to have potential biological and chemical hazards.
-
Waste Classification: All materials contaminated with this compound are to be classified as hazardous chemical waste. This includes, but is not limited to:
-
Neat (unadulterated) this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, tubes).
-
Contaminated personal protective equipment (PPE).
-
Spill cleanup materials.
-
Personal Protective Equipment (PPE)
When handling this compound waste, the following minimum PPE is required:
-
Standard laboratory coat or gown.
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
Disposal Procedures
The following step-by-step protocol outlines the procedure for the safe disposal of this compound waste.
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams unless compatibility is known and has been approved by your EHS department.
-
Segregate waste based on its physical state:
-
Solid Waste: Collect in a designated, leak-proof container lined with a heavy-duty plastic bag. This includes contaminated gloves, wipes, and plasticware.
-
Liquid Waste: Collect in a dedicated, shatter-resistant container (e.g., a plastic-coated glass bottle or a high-density polyethylene (B3416737) [HDPE] container) with a secure, screw-top lid.
-
Sharps Waste: Any sharps (e.g., needles, contaminated glass slides) must be disposed of in a designated sharps container.
-
Step 2: Waste Container Labeling
-
All waste containers must be clearly labeled as "Hazardous Waste."[1]
-
The label must include the following information:
-
The full chemical name: "this compound Waste" (avoid abbreviations).[1]
-
The primary hazard(s): "Caution: Research Chemical - Hazards Not Fully Known."
-
The composition of the waste (e.g., "this compound in DMSO," "Aqueous solution of this compound").
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).[1]
-
The date when waste was first added to the container (accumulation start date).
-
Step 3: Waste Storage
-
Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Ensure waste containers are kept securely closed at all times, except when adding waste.[2]
-
Place liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential spills.
Step 4: Request for Waste Pickup
-
Once a waste container is full, or before the accumulation time limit set by your institution (typically 90 days), submit a request for hazardous waste pickup to your EHS department.
-
Follow your institution's specific procedures for requesting a waste pickup.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound waste in the regular trash.[4]
-
DO NOT attempt to neutralize or treat this compound waste unless you have a validated and EHS-approved protocol.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Alert others in the immediate area.
-
Evacuate the area if the spill is large or if you are unsure of the hazard.
-
Consult your laboratory's chemical hygiene plan and your institution's EHS guidelines for spill cleanup procedures.
-
For small spills, if you are trained and have the appropriate spill kit, you may clean it up.
-
For large spills or if you are not comfortable cleaning it up, contact your institution's EHS or emergency response team.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Quantitative Data Summary
Since specific quantitative data for this compound disposal is unavailable, the following table summarizes the general quantitative limits and requirements for hazardous waste accumulation in a laboratory setting. These are typical values and may vary by institution. Always confirm these limits with your institution's EHS department.
| Parameter | Guideline |
| Maximum Volume in SAA | 55 gallons of total hazardous waste. |
| Maximum Quantity of Acutely Toxic Waste | 1 quart of liquid or 1 kg of solid (Treat this compound as potentially toxic as a precaution).[3] |
| Maximum Accumulation Time | Typically 90 days from the accumulation start date. |
| pH Range for Drain Disposal | Not Applicable. Drain disposal is prohibited. |
Experimental Protocols
As no specific experimental protocols for the neutralization or deactivation of this compound are available, the standard protocol is to dispose of it as hazardous chemical waste via incineration through an approved EHS vendor.
Diagrams
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
References
Essential Safety and Logistical Information for Handling UniPR1331
Disclaimer: No specific Material Safety Data Sheet (MSDS) for UniPR1331 was found. The following guidance is based on general laboratory best practices for handling novel small molecule inhibitors and solutions containing dimethyl sulfoxide (B87167) (DMSO). It is imperative to supplement this information with a risk assessment specific to your laboratory's protocols and facilities.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Given that this compound is a research compound with an incomplete toxicological profile and is often dissolved in DMSO, a solvent known to facilitate skin absorption, a comprehensive approach to PPE is mandatory.[1]
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Standard | Purpose |
| Eye Protection | Safety Goggles or a Face Shield | ANSI Z87.1 or equivalent | Protects eyes from splashes of this compound solution.[1] |
| Hand Protection | Chemical-resistant gloves (Butyl rubber recommended) | ASTM F739 or equivalent | Prevents skin contact with this compound and DMSO. Nitrile gloves offer limited protection against DMSO and should be double-gloved with frequent changes.[1][2] |
| Body Protection | Laboratory Coat | Should be flame-resistant if working with flammable solvents. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Not generally required for small quantities | Use in a certified chemical fume hood to avoid inhalation of aerosols or vapors. | If weighing powder or potential for aerosolization exists, a fit-tested N95 respirator or higher may be necessary. |
| Foot Protection | Closed-toe shoes | Must cover the entire foot. | Protects feet from spills. |
II. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to experimental use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperatures are 0°C for short-term and -20°C for long-term storage, in a desiccated environment.
-
Clearly label the storage location with the compound's identity and any known hazards.
2. Preparation of Solutions:
-
All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Before handling, ensure all required PPE is correctly worn.
-
When dissolving this compound in DMSO, add the solvent slowly to the compound to avoid splashing.
-
Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.
3. Experimental Use:
-
Conduct all experiments involving this compound within a chemical fume hood or other appropriate ventilated enclosure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate labware (e.g., glass or compatible plastic) for handling and transferring solutions.
-
Keep containers of this compound solutions closed when not in use.
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound from receipt to disposal.
III. Emergency and Disposal Plan
A clear plan for managing spills and disposing of waste is crucial for laboratory safety.
1. Spill Management:
-
Minor Spill (Contained in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Working from the outside in, collect the absorbed material into a sealable, labeled hazardous waste container.[4]
-
Decontaminate the area with a suitable laboratory detergent and water.
-
Dispose of all contaminated materials as hazardous waste.[4]
-
-
Major Spill (Outside of fume hood):
-
Evacuate the immediate area and alert laboratory personnel and the institutional safety officer.
-
If the spill involves a significant amount of flammable solvent, turn off any nearby ignition sources.
-
Prevent the spill from entering drains.
-
Restrict access to the area.
-
Follow your institution's emergency procedures for hazardous chemical spills.
-
Emergency Response to a Chemical Spill
Caption: Emergency response workflow for a chemical spill.
2. Waste Disposal:
All waste contaminated with this compound and/or DMSO must be treated as hazardous chemical waste.
-
Liquid Waste:
-
Collect all liquid waste containing this compound and DMSO in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Store the waste container in a secondary containment bin in a well-ventilated area, away from heat and ignition sources.
-
-
Solid Waste:
-
All solid waste, including contaminated gloves, pipette tips, vials, and absorbent materials, must be collected in a separate, clearly labeled hazardous waste container.[7]
-
Ensure the container is sealed to prevent the release of any residual vapors.
-
-
Arranging for Disposal:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
